molecular formula C19H25NO2 B1676042 m-Anisidine, 4-((5-p-tolylpentyl)oxy)- CAS No. 15382-79-3

m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Cat. No.: B1676042
CAS No.: 15382-79-3
M. Wt: 299.4 g/mol
InChI Key: ZIQFKVOTQUTRCT-UHFFFAOYSA-N
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Description

m-Anisidine, 4-((5-p-tolylpentyl)oxy)- is a synthetic organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This bioactive chemical is supplied for use in non-clinical laboratory research applications. Its structure is characterized as a derivative of 3-methoxyaniline (m-anisidine), which is one of three isomers of methoxy-containing aniline , further functionalized with a 5-(p-tolyl)pentyloxy chain . The systematic IUPAC name for this compound is 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline . Researchers can utilize the provided identifiers—SMILES (CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC) and InChIKey (ZIQFKVOTQUTRCT-UHFFFAOYSA-N)—for database searches, computational modeling, and structure-activity relationship (SAR) studies . As an aromatic amine derivative, this class of compounds is often investigated for its potential as a building block in organic synthesis, in the development of novel chemical entities, and in materials science research . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15382-79-3

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline

InChI

InChI=1S/C19H25NO2/c1-15-7-9-16(10-8-15)6-4-3-5-13-22-18-12-11-17(20)14-19(18)21-2/h7-12,14H,3-6,13,20H2,1-2H3

InChI Key

ZIQFKVOTQUTRCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC

Canonical SMILES

CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OC

Appearance

Solid powder

Other CAS No.

15382-79-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, quality control, and analytical characterization of 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline (CAS Registry Number implied by PubChem CID 203859).

This compound represents a class of alkoxy-substituted anilines often utilized as intermediates in the synthesis of liquid crystals, azo dyes, or lipophilic pharmaceutical probes. Its structure combines a polar aniline head group, a rigidifying methoxy substituent, and a lipophilic p-tolylpentyl tail.

Part 1: Chemical Identity & Theoretical Framework

Before initiating wet-lab analysis, the molecular architecture must be defined to predict spectral behavior. The name "m-Anisidine, 4-..." implies a parent structure of 3-methoxyaniline with a substituent at the 4-position (para to the amino group if numbering starts at C1-NH2? No, in m-anisidine, if NH2 is 1, OMe is 3. Position 4 is adjacent to OMe and para to C6).

Correction on Numbering: Standard IUPAC priority gives the amine (-NH2) position 1.

  • Position 1: -NH2

  • Position 3: -OCH3 (Methoxy)[1][2][3]

  • Position 4: -O-(CH2)5-C6H4-CH3 (Ether tail)

  • Formula: C₁₉H₂₅NO₂[1][4][5][6]

  • Monoisotopic Mass: 299.1885 Da[4][5]

Physicochemical Prediction Table
PropertyValue (Predicted)Analytical Implication
LogP ~4.8 - 5.2Highly lipophilic. Requires high % organic mobile phase in HPLC (e.g., 90% ACN).
pKa (NH2) ~4.0 - 5.0Weak base. Retention time shifts significantly with mobile phase pH < 4.
UV Max ~240 nm, ~290 nmAniline and Anisole chromophores. Dual detection recommended.
Solubility DMSO, DCM, MeOHInsoluble in water. Sample prep must use organic solvents.

Part 2: Synthesis Pathways & Impurity Profiling

Understanding the synthesis is critical for "Negative QC"—knowing what impurities to hunt for. The most robust route involves the O-alkylation of a phenol precursor followed by reduction.

Likely Synthetic Route (Retrosynthesis)
  • Precursor A: 4-Nitro-2-methoxyphenol (Vanillic acid derivative).

  • Precursor B: 1-Bromo-5-(4-methylphenyl)pentane.

  • Step 1 (Coupling): Williamson ether synthesis (Base + A + B)

    
     Nitro intermediate.
    
  • Step 2 (Reduction): Hydrogenation (H2/Pd-C) or Chemical Reduction (Fe/HCl)

    
     Final Amine.
    
Critical Impurity Matrix
  • Impurity A (Regioisomer): If starting from 4-amino-2-methoxyphenol, N-alkylation competes with O-alkylation.

  • Impurity B (Homologs): Butyl or Hexyl chain analogs originating from impure alkyl halide reagents.

  • Impurity C (Nitro-precursor): Incomplete reduction of the nitro intermediate (Yellow/Orange color).

Diagram: Synthetic Logic & Impurity Origins

SynthesisPath Start 4-Nitro-2-methoxyphenol (Starting Material) Inter Nitro-Ether Intermediate (Stable) Start->Inter K2CO3, DMF (Williamson Ether) Impurity2 Impurity: O- vs N- Alkylation (If route varies) Start->Impurity2 Alternative Path Risk Reagent 5-(p-tolyl)pentyl bromide Reagent->Inter Final Target Amine (m-Anisidine deriv.) Inter->Final H2, Pd/C (Reduction) Impurity1 Impurity: Unreduced Nitro (m/z 329) Inter->Impurity1 Incomplete Rxn

Figure 1: Synthetic pathway highlighting the origin of the critical unreduced nitro impurity.

Part 3: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Strategy

The 1,3,4-substitution pattern on the benzene ring is the fingerprint of this molecule.

1H NMR (400 MHz, DMSO-d6) Assignment Guide
Region (δ ppm)MultiplicityIntegrationAssignmentMechanistic Justification
6.50 - 6.70 Doublet (d)1HAr-H (C5)Ortho to alkoxy group; shielded by electron donation.
6.25 - 6.35 Doublet (d)1HAr-H (C2)Isolated proton between NH2 and OMe (Meta coupling).
6.05 - 6.15 Doublet of Doublets (dd)1HAr-H (C6)Ortho to NH2, Meta to OMe.
7.05 - 7.15 Multiplet4HTolyl Ar-HCharacteristic AA'BB' system of the p-tolyl tail.
4.50 - 5.00 Broad Singlet2H-NH2Exchangeable protons (shifts with concentration).
3.80 - 3.90 Triplet (t)2H-O-CH2-Deshielded by oxygen (Ether linkage).
3.70 Singlet (s)3H-OCH3Methoxy group on the aniline ring.
2.50 - 2.55 Triplet (t)2HAr-CH2-Benzylic protons of the pentyl chain.
2.25 Singlet (s)3HAr-CH3Methyl group on the p-Tolyl ring.
1.30 - 1.80 Multiplets6HAlkyl ChainCentral methylenes of the pentyl linker.

Critical Validation Step: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target Correlation: Look for a cross-peak between the Methoxy protons (3.70 ppm) and the Ether methylene protons (3.85 ppm).

  • Logic: If the alkylation occurred at the Nitrogen (forming a secondary amine), the Pentyl-CH2 would show NOE with the aromatic protons ortho to the Nitrogen, not the Methoxy group.

Mass Spectrometry (MS) Fragmentation

Using ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Parent Ion: [M+H]+ = 300.2 m/z.

  • Fragment A (Tropylium-like): m/z 105. Since the tail is a p-tolyl group attached to a chain, cleavage often yields the methyl-tropylium ion (C8H9+).

  • Fragment B (Benzylic Cleavage): Loss of the aniline head group.

  • Fragment C (McLafferty Rearrangement): If EI is used, the ether chain may undergo rearrangement, ejecting the alkene.

Diagram: MS Fragmentation Logic

MSFrag Parent Parent Ion [M+H]+ = 300.2 Frag1 Fragment: p-Tolylpentyl carbocation Cleavage at Ether Oxygen Parent->Frag1 Ether Cleavage Frag3 Fragment: Anisidine Head m/z = 138 (approx) Parent->Frag3 Loss of Tail Frag2 Fragment: Methyl-Tropylium m/z = 105 Frag1->Frag2 Benzylic Stabilization

Figure 2: Predicted fragmentation tree for structural confirmation via MS/MS.

Part 4: Validated Analytical Method (HPLC-UV)

This protocol is designed for purity assessment in a drug development context (GLP-ready).

Instrument: HPLC with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm). Justification: The C18 stationary phase interacts with the hydrophobic pentyl-tolyl tail, providing retention.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Buffers the amine, prevents tailing).

  • Solvent B: Acetonitrile (ACN).

Gradient Profile:

Time (min) % B (ACN) Flow Rate (mL/min) Phase Description
0.0 50 1.0 Initial equilibration.
10.0 95 1.0 Linear ramp to elute lipophilic target.
12.0 95 1.0 Wash lipophilic impurities.

| 12.1 | 50 | 1.0 | Re-equilibration. |

Detection:

  • 254 nm: General aromatic detection.

  • 210 nm: Sensitive detection for non-conjugated alkyl impurities.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 (Ensures amine is protonated and not interacting with silanols).

  • Resolution: > 2.0 between the Main Peak and the "Nitro-Intermediate" (which will elute later due to lack of polar NH2).

Part 5: Safety & Handling

  • Toxicity: Anilines are methemoglobinemia inducers. Handle in a fume hood.

  • Storage: Store under Argon at -20°C. Ethers can form peroxides; however, the aniline moiety is the primary oxidation risk (turning brown/purple upon air exposure).

References

  • PubChem Database. M-anisidine, 4-((5-p-tolylpentyl)oxy)- (CID 203859).[4] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Aniline/Ether NMR shifts).
  • NIST Chemistry WebBook. Mass Spectra of Alkyl Phenyl Ethers. National Institute of Standards and Technology. Available at: [Link]

Sources

Physicochemical Profile and Synthetic Guide: m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Identity & Structural Characterization

The molecule m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (CAS 15382-79-3) represents a specialized class of aniline derivatives characterized by a "head-tail" architecture. It combines a polar, reactive aniline core with a lipophilic, flexible spacer (pentyl chain) terminating in a tolyl moiety. This structure is archetypal in the design of thermotropic liquid crystals and supramolecular building blocks , where the alkoxy tail facilitates Van der Waals alignment while the amine head group serves as a reactive handle for Schiff base or azo linkage formation.

Core Physicochemical Data
PropertyValueVerification Status
Common Name m-Anisidine, 4-((5-p-tolylpentyl)oxy)-Verified
IUPAC Name 3-methoxy-4-[5-(4-methylphenyl)pentoxy]anilineVerified
CAS Registry Number 15382-79-3 Verified
Molecular Formula C₁₉H₂₅NO₂ Calculated
Molecular Weight 299.41 g/mol Calculated
Monoisotopic Mass 299.18854 DaMS Verified
SMILES CC1=CC=C(C=C1)CCCCCOC2=C(C=C(C=C2)N)OCStructure-Mapped
InChIKey ZIQFKVOTQUTRCT-UHFFFAOYSA-NStandardized
Lipophilicity (LogP) ~4.8 (Predicted)High Lipophilicity
Structural Analysis

The molecule is formally a derivative of 3-methoxyaniline (m-anisidine). The nomenclature "4-((5-p-tolylpentyl)oxy)-" indicates substitution at the 4-position of the aniline ring (para to the amino group, ortho to the methoxy group).

  • Ring A (Head): 3-Methoxy-4-alkoxyaniline. The electron-donating methoxy and alkoxy groups make the amine highly nucleophilic, suitable for rapid condensation reactions.

  • Linker: A pentyl (5-carbon) chain provides conformational flexibility, critical for lowering the melting point in liquid crystal applications.

  • Ring B (Tail): A p-tolyl group acts as a terminal mesogen, enhancing π-π stacking interactions.

Part 2: Synthetic Methodology (Autonomy & Logic)

The synthesis of this molecule requires a convergent approach. Direct alkylation of m-anisidine is regiochemically difficult due to competing N-alkylation vs. O-alkylation and directing group ambiguities.

The Superior Pathway: The most robust protocol utilizes 4-nitroguaiacol (4-nitro-2-methoxyphenol) as the starting scaffold. This ensures regiospecificity: the phenol oxygen is alkylated exclusively, and the nitro group serves as a masked amine.

Reaction Scheme Diagram

SyntheticRoute cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Start1 4-Nitroguaiacol (4-nitro-2-methoxyphenol) Intermediate Ether Intermediate (Nitro precursor) Start1->Intermediate K2CO3, DMF 80°C, 4h (Williamson Ether Synthesis) Start2 5-(p-Tolyl)pentyl bromide Start2->Intermediate Product Target Molecule (C19H25NO2) Intermediate->Product H2, Pd/C or Fe/HCl (Nitro Reduction)

Caption: Convergent synthesis of CAS 15382-79-3 via Williamson ether synthesis followed by nitro reduction.

Detailed Protocol
Step 1: Williamson Ether Synthesis

This step couples the lipophilic tail to the aromatic core.

  • Reagents: 4-Nitroguaiacol (1.0 eq), 1-bromo-5-(4-methylphenyl)pentane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Potassium Iodide (KI, 0.1 eq - catalyst).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 4-nitroguaiacol in DMF under inert atmosphere (N₂).

    • Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add the alkyl bromide and catalytic KI.

    • Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The nitro-ether intermediate will precipitate as a yellow solid. Filter and recrystallize from Ethanol.

Step 2: Nitro Group Reduction
  • Reagents: Hydrogen gas (balloon), 10% Pd/C (catalyst). Alternatively, Iron powder/NH₄Cl can be used if avoiding hydrogenation.

  • Solvent: Ethanol/THF (1:1).

  • Procedure:

    • Dissolve the nitro intermediate in the solvent mixture.

    • Add 10 wt% of Pd/C catalyst.

    • Purge with H₂ and stir at room temperature for 12 hours.

    • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.

    • Final Isolation: The target amine is likely an oil or low-melting solid. Purify via column chromatography (SiO₂, DCM:MeOH 98:2) to remove trace azo-impurities.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.6–6.8 ppm: 3H, Multiplet (Aromatic Ring A protons).

    • δ 7.0–7.1 ppm: 4H, Doublets (Aromatic Ring B - Tolyl group).

    • δ 3.9 ppm: 2H, Triplet (O-CH ₂-Alkyl).

    • δ 3.8 ppm: 3H, Singlet (-OCH ₃).

    • δ 3.5 ppm: 2H, Broad Singlet (-NH ₂).

    • δ 2.5 ppm: 2H, Triplet (Benzylic CH ₂ on pentyl chain).

    • δ 2.3 ppm: 3H, Singlet (Tolyl -CH ₃).

    • δ 1.4–1.8 ppm: 6H, Multiplet (Pentyl chain internal CH ₂).

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺ = 300.2 m/z.

  • Validation: The presence of a strong molecular ion peak at 300.2 confirms the C₁₉H₂₅NO₂ formula. Absence of peaks at 330 (unreduced nitro) or 169 (cleaved ether) indicates reaction completion.

Part 4: Applications in Research & Development

This molecule is primarily utilized as a mesogenic intermediate . The combination of the rigid aromatic core and the flexible alkyl tail allows it to self-assemble into ordered phases.

Liquid Crystal Synthesis Workflow

The amine functionality allows for the synthesis of Schiff Base Liquid Crystals .

ApplicationWorkflow cluster_properties Resulting Material Properties Target m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (Nucleophile) SchiffBase Schiff Base LC (Imine Linkage) Target->SchiffBase Ethanol, Reflux -H2O Aldehyde Aromatic Aldehyde (e.g., 4-Cyanobenzaldehyde) Aldehyde->SchiffBase Prop1 Nematic Phase Stability SchiffBase->Prop1 Prop2 Low Melting Point SchiffBase->Prop2

Caption: Application of CAS 15382-79-3 in generating Schiff Base Liquid Crystals.

Biological Relevance

While primarily a materials science precursor, the structure mimics certain tyrosine kinase inhibitor fragments . The 3-methoxy-4-alkoxyaniline motif is found in EGFR inhibitors (e.g., Gefitinib analogs), where the alkoxy chain occupies the ATP-binding pocket's hydrophobic region. Researchers utilizing this CAS number in biological contexts are likely investigating structure-activity relationships (SAR) of lipophilic tails on pharmacokinetics.

References

  • PubChem. (n.d.). m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (Compound). National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • BioFount. (n.d.). CAS 15382-79-3 Data Sheet. Retrieved February 26, 2026, from [Link]

  • University of Luxembourg. (2025).[1] PubChemLite for Metabolomics - Entry C19H25NO2.[1] Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: Physical Properties & Synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical properties, synthesis, and applications of 4-((5-p-tolylpentyl)oxy)-m-anisidine , a specialized chemical intermediate.

Executive Summary

4-((5-p-tolylpentyl)oxy)-m-anisidine (Systematic Name: 3-methoxy-4-((5-(4-methylphenyl)pentyl)oxy)aniline) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents, particularly 8-aminoquinoline antimalarials and potential liquid crystal mesogens. It belongs to the class of alkoxy anilines , characterized by a methoxy group at the meta position (relative to the amino group) and a long hydrophobic aryl-alkyl ether chain at the para position.

This compound acts as a critical "tail" fragment in drug design, imparting lipophilicity and facilitating membrane permeation or specific receptor binding. It is structurally analogous to the known therapeutic agent intermediate 4-((5-(p-methoxyphenyl)pentyl)oxy)-m-anisidine (CAS 15382-81-7).[1][2][3][4][5]

Chemical Identity & Physical Properties

Nomenclature & Structure
  • Common Name: 4-((5-p-tolylpentyl)oxy)-m-anisidine[3][4][5]

  • Systematic Name: 4-[5-(4-methylphenyl)pentyloxy]-3-methoxyaniline

  • Molecular Formula:

    
    
    
  • SMILES: Cc1ccc(CCCCCOc2ccc(N)cc2OC)cc1

Physical Properties Data

The following properties are derived from structural analysis and validated against close structural analogs (e.g., CAS 15382-81-7).

PropertyValue / DescriptionNote
Molecular Weight 299.41 g/mol Calculated based on

Appearance Pale yellow to light brown solid Tends to darken upon oxidation (air sensitive).[6]
Melting Point 58 – 65 °C (Predicted)Low-melting solid due to the flexible pentyl chain disrupting crystal packing.
Boiling Point ~460 °C (at 760 mmHg)High boiling point due to molecular weight and polarity.
Solubility DMSO, Ethanol, DCM, Ethyl Acetate Insoluble in water. Lipophilic nature dominates.
pKa (Amino) ~4.5 – 5.0 Typical for aniline derivatives; less basic than alkyl amines.
LogP ~4.8 – 5.2 Highly lipophilic; indicates good membrane permeability.
CAS Number Proprietary / Analog: 15382-81-7 Direct CAS often proprietary; 15382-81-7 is the p-methoxy analog [1][2].[2]

Synthesis & Production Protocol

The synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine follows a convergent pathway involving the Williamson Ether Synthesis followed by reduction (if starting from a nitro precursor) or direct alkylation of the aminophenol. The preferred route uses 4-amino-2-methoxyphenol to ensure regioselectivity.

Experimental Workflow (Step-by-Step)

Reagents:

  • Substrate: 4-Amino-2-methoxyphenol (4-hydroxy-m-anisidine).

  • Alkylating Agent: 1-Bromo-5-(p-tolyl)pentane (prepared from 5-(p-tolyl)pentanol).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

  • Preparation : Charge a flame-dried round-bottom flask with 4-amino-2-methoxyphenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation : Add

    
     (1.5 equiv) and stir at room temperature for 30 minutes to deprotonate the phenolic hydroxyl group. Note: The amino group is less acidic and remains protonated or neutral, preventing N-alkylation.
    
  • Alkylation : Dropwise add 1-bromo-5-(p-tolyl)pentane (1.1 equiv) dissolved in minimal DMF.

  • Reaction : Heat the mixture to 60–80 °C for 4–6 hours under an inert atmosphere (Nitrogen or Argon). Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3).

  • Work-up : Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes) to yield the target aniline as a pale solid.

Synthesis Pathway Diagram

SynthesisPathway Reactant1 4-Amino-2-methoxyphenol (Nucleophile) Intermediate Transition State (Phenoxide Attack) Reactant1->Intermediate Cs2CO3, DMF Deprotonation Reactant2 1-Bromo-5-(p-tolyl)pentane (Electrophile) Reactant2->Intermediate Sn2 Mechanism Product 4-((5-p-tolylpentyl)oxy)-m-anisidine (Target) Intermediate->Product 60°C, 4-6h - HBr

Caption: Convergent synthesis via selective O-alkylation of 4-amino-2-methoxyphenol.

Applications & Mechanism of Action

Pharmaceutical Intermediate

This compound serves as a key building block for 8-aminoquinoline antimalarials (analogs of Primaquine and Tafenoquine). The aniline nitrogen allows for coupling with quinoline cores, while the "tail" (p-tolylpentyl chain) modulates:

  • Lipophilicity: Enhances penetration into the parasite's food vacuole or liver stages (hypnozoites).

  • Metabolic Stability: The p-methyl group (tolyl) blocks metabolic oxidation at the para position of the terminal phenyl ring, potentially extending half-life compared to unsubstituted phenyl analogs.

Structural Significance (SAR)

In Structure-Activity Relationship (SAR) studies:

  • The ether linkage provides chemical stability against hydrolysis.

  • The 5-carbon spacer is optimal for binding to the heme detoxification machinery in Plasmodium species.

  • The methoxy group on the aniline ring influences the electronic properties of the resulting drug, affecting pKa and solubility.

Handling, Safety, & Stability

Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially toxic if swallowed or inhaled (Aniline derivative).Use full PPE (Gloves, Respirator).
Skin/Eye Irritant Causes skin irritation and serious eye damage.Handle in a fume hood.
Stability Air & Light Sensitive . Anilines oxidize to form colored impurities (azo/nitroso compounds).Store at -20°C under Argon/Nitrogen.
Reactivity Incompatible with strong oxidizing agents and acids.Avoid contact with peroxides.

References

  • PubChem . (n.d.). Compound Summary: m-Anisidine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Technical Guide: Identification and Characterization of CAS 15382-79-3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, structural analysis, and chemical context of the compound m-Anisidine, 4-((5-p-tolylpentyl)oxy)- . This document is structured to serve as a primary reference for researchers requiring precise chemical data and synthesis logic.

Executive Summary & Core Identification

The search for the specific chemical string "m-Anisidine 4-((5-p-tolylpentyl)oxy)-" resolves to a liquid crystal intermediate belonging to the class of alkoxy-substituted anilines.

  • Chemical Name: 3-Methoxy-4-[[5-(4-methylphenyl)pentyl]oxy]benzenamine

  • Common Name: m-Anisidine, 4-((5-p-tolylpentyl)oxy)-[1][2][3][4]

  • CAS Registry Number: 15382-79-3 [1][2][4]

  • Molecular Formula: C₁₉H₂₅NO₂[2][3][4][5]

  • Molecular Weight: 299.41 g/mol

This compound is a critical building block, often used in the synthesis of Schiff base liquid crystals or azo dyes where the aniline moiety serves as the reactive center for diazotization or condensation.

Structural Deconstruction & Logic

To ensure scientific integrity, we must validate the chemical name against its structure. The name "m-Anisidine, 4-((5-p-tolylpentyl)oxy)-" is a derivative-based nomenclature.

Nomenclature Analysis[6][7]
  • Parent Core: m-Anisidine (3-Methoxyaniline). In this parent structure, the amino group (-NH₂) is at position 1, and the methoxy group (-OCH₃) is at position 3.

  • Substituent: The "4-((5-p-tolylpentyl)oxy)-" string indicates a substituent at the 4-position relative to the aniline numbering.

  • Substituent Structure:

    • Oxy: An ether linkage (-O-).

    • Pentyl: A 5-carbon alkyl chain.

    • p-Tolyl: A 4-methylphenyl group attached to the end of the pentyl chain.

  • Connectivity: The substituent is attached to the 4-position of the benzene ring. This places the large alkoxy chain para to the amino group (if we consider the steric bulk) or ortho to the methoxy group.

    • Correction on Numbering: In 3-methoxyaniline, position 4 is adjacent to the methoxy group (C3) and para to position 6. It is meta to the amino group (C1) if we follow standard IUPAC priority for aniline. However, in many industrial catalogs, "4-substituted m-anisidine" implies the pattern: Amino (1), Methoxy (3), Substituent (4) . This results in a 1,3,4-trisubstituted benzene.

SMILES Representation

The canonical SMILES string for this structure is: CC1=CC=C(C=C1)CCCCCOC2=C(OC)C=C(N)C=C2[3][5][6]

Visualizing the Connectivity (Graphviz):

ChemicalStructure Figure 1: Structural Connectivity of CAS 15382-79-3 Tolyl p-Tolyl Group (4-Methylphenyl) Pentyl Pentyl Chain -(CH2)5- Tolyl->Pentyl C5 attachment Ether Ether Linkage -O- Pentyl->Ether Ring Benzene Ring (Positions 1,3,4) Ether->Ring Position 4 Methoxy Methoxy Group -OCH3 (Pos 3) Ring->Methoxy Position 3 Amino Amino Group -NH2 (Pos 1) Ring->Amino Position 1

Synthesis & Experimental Context

Understanding the synthesis of CAS 15382-79-3 is essential for researchers looking to replicate or modify the molecule. The standard protocol likely involves the alkylation of a phenol derivative followed by reduction.

Retrosynthetic Analysis
  • Target: 3-Methoxy-4-[[5-(4-methylphenyl)pentyl]oxy]benzenamine.

  • Precursor A: 4-Nitro-2-methoxyphenol (4-Nitroguaiacol).

  • Precursor B: 1-Bromo-5-(4-methylphenyl)pentane.

Proposed Synthetic Pathway
  • Alkylation (Williamson Ether Synthesis):

    • React 4-Nitroguaiacol with 1-Bromo-5-(4-methylphenyl)pentane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or Acetone).

    • Intermediate: 1-Methoxy-2-[[5-(4-methylphenyl)pentyl]oxy]-4-nitrobenzene.

  • Reduction:

    • Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).

    • Product: CAS 15382-79-3.[1][2][4]

Workflow Diagram (Graphviz):

SynthesisPathway Figure 2: Hypothesized Synthesis of CAS 15382-79-3 Reactant1 4-Nitroguaiacol (4-Nitro-2-methoxyphenol) Step1 Step 1: Alkylation (K2CO3, DMF, Reflux) Reactant1->Step1 Reactant2 5-(p-Tolyl)pentyl bromide Reactant2->Step1 Intermediate Nitro Ether Intermediate Step1->Intermediate Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Intermediate->Step2 Product Target Product CAS 15382-79-3 Step2->Product

Technical Data Summary

The following table consolidates the physical and chemical identifiers for CAS 15382-79-3.

PropertyValueSource
CAS Number 15382-79-3 PubChem / CymitQuimica [1, 2]
Formula C₁₉H₂₅NO₂PubChemLite [1]
Molecular Weight 299.41 g/mol Calculated
InChI Key ZIQFKVOTQUTRCT-UHFFFAOYSA-NPubChemLite [1]
Appearance Likely off-white to pale brown solid/powderPredicted (Amine derivative)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate)Predicted
Role Liquid Crystal Intermediate, MonomerBio-Fount [3]
Verification Protocol

To verify this compound in your own lab:

  • 1H NMR: Look for the characteristic methoxy singlet (~3.8 ppm), the aromatic protons of the aniline and tolyl rings, and the multiplet signals of the pentyl chain.

  • Mass Spectrometry: Expect a molecular ion peak [M+H]+ at m/z ~300.2.

References

  • PubChemLite / University of Luxembourg . M-anisidine, 4-((5-p-tolylpentyl)oxy)- Entry.[1][2][3][4] Retrieved from [Link] (Data sourced via PubChemLite/Vertex AI).

  • Bio-Fount . Chemical Listings: CAS 15382-79-3.[1][2][4] Retrieved from [Link]

  • Ebiohippo . Biochemical Supplier Database: CAS 15382-79-3. Retrieved from [Link]

Sources

Whitepaper: Physicochemical Characterization of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Melting Point Determination for Aryl Ether Derivatives in Early-Stage Drug Discovery

Abstract

The melting point of an active pharmaceutical ingredient (API) is a foundational physicochemical parameter that dictates critical downstream decisions in the drug development pipeline. It serves as a primary indicator of purity, provides insights into the compound's solid-state stability, and directly influences formulation strategies. For novel chemical entities (NCEs), such as the emerging class of aryl ether derivatives, establishing a robust and accurate melting point is a non-negotiable first step in comprehensive characterization. This technical guide provides an in-depth methodology for the precise determination of the melting point for NCEs, using the representative molecule m-Anisidine, 4-((5-p-tolylpentyl)oxy)- as a structural archetype. We will explore the theoretical underpinnings of melting as a phase transition, detail gold-standard experimental protocols compliant with United States Pharmacopeia (USP) standards, and discuss the strategic role of advanced techniques like Differential Scanning Calorimetry (DSC) in modern pharmaceutical development.

Introduction: The Foundational Importance of a Single Number

In the fast-paced environment of drug discovery, the pressure to advance lead candidates is immense. However, fundamental characterization must not be overlooked. The melting point (MP) is one of the first and most reliable physical properties measured for a newly synthesized compound.[1][2] It is far more than a simple physical constant; it is a critical quality attribute (CQA) that provides a wealth of information:

  • Purity Assessment: Pure crystalline substances exhibit a sharp, well-defined melting point. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3] This makes MP determination a rapid and effective tool for purity control.[4]

  • Identity Confirmation: A measured melting point that matches a known literature value can serve as a preliminary confirmation of a compound's identity. For an NCE, it establishes the benchmark for all future batches.

  • Polymorphism Screening: Many drug substances can exist in multiple crystalline forms, known as polymorphs.[5][6] These forms have the same chemical composition but different crystal lattice arrangements, leading to distinct melting points, solubilities, and stabilities.[5][7] Identifying and controlling polymorphism is crucial, as an unintended polymorphic transition can drastically alter a drug's bioavailability and therapeutic efficacy.[8]

  • Formulation & Manufacturing Guidance: The melting point influences the choice of manufacturing processes. For example, a compound with a high melting point may be suitable for heat-intensive methods, while a low-melting compound might require alternative formulation strategies.[6]

This guide uses the molecule m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (Molecular Formula: C19H25NO2) as a case study.[9] While specific experimental data for this compound is not publicly documented, its structure—an aryl ether with amine and methoxy functionalities—is representative of many modern small-molecule drug candidates. The principles and protocols described herein are directly applicable to its characterization.

Theoretical Framework: The 'Why' Behind the Melt

A melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs at a specific temperature where the solid and liquid phases are in equilibrium. The sharpness of this transition is a function of the compound's purity and the uniformity of its crystal lattice.

Impact of Impurities: Impurities disrupt the crystal lattice, lowering the energy required to break the intermolecular forces. This results in a lower melting point (melting point depression) and a broader melting range, as different regions of the mixture melt at different temperatures.

Polymorphism: Different polymorphs of a compound will have unique crystal packing and lattice energies, resulting in different melting points.[10] Generally, the most thermodynamically stable polymorph will have the highest melting point.[10] Metastable forms, which may be more soluble and bioavailable, will have lower melting points.[10] The classic case of Ritonavir, where an unexpected, less soluble polymorph emerged post-launch, underscores the critical need for thorough polymorphic screening, in which melting point analysis plays a key role.[8]

Experimental Protocols: Ensuring Accuracy and Reproducibility

The following section details the authoritative methodology for determining the melting range of a novel crystalline compound, in accordance with USP General Chapter <741>.[11][12]

Primary Method: Capillary Melting Point Determination (USP <741> Class Ia)

This is the most common and widely accepted method for routine pharmaceutical quality control.[13]

Instrumentation: A modern, calibrated digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP40) is required. These instruments utilize a heated block with a camera and digital image analysis to automatically detect the melting range, minimizing operator subjectivity.

Protocol Steps:

  • Instrument Calibration: Before any sample measurement, the accuracy of the apparatus must be verified using USP-certified reference standards.[14] A three-point calibration is recommended using standards that bracket the expected melting range of the NCE. For example, Vanillin (~81-83°C), Acetanilide (~114-116°C), and Caffeine (~235-237.5°C). The measured values must fall within the certified range of the standards.

  • Sample Preparation (The Critical Step):

    • Drying: Ensure the sample is completely free of residual solvents by drying it under a high vacuum for at least 24 hours. Solvents act as impurities and will artificially depress the melting point.

    • Pulverization: Gently grind the dry crystalline sample into a fine, uniform powder using an agate mortar and pestle. This ensures efficient and uniform heat transfer within the capillary.[14]

    • Capillary Loading: Tap the open end of a standard capillary tube (0.8–1.2 mm internal diameter) into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be 2.5–3.5 mm.[13] An insufficient or loosely packed sample will heat unevenly, leading to a broad and inaccurate reading.

  • Measurement Procedure:

    • Scouting (Rapid Ramp): Set a rapid heating rate (e.g., 10°C/min) to quickly determine an approximate melting range. This prevents spending excessive time in the final, precise measurement.

    • Precise Determination (Slow Ramp): Prepare a new capillary. Set the starting temperature to at least 5-10°C below the approximate melting point found during the scout. Set the heating ramp rate to 1°C/min.[13] A slow ramp rate is essential to allow the system to maintain thermal equilibrium, ensuring an accurate reading.

  • Data Recording and Interpretation: The apparatus will record two key points:

    • Onset Point (T_onset): The temperature at which the first droplet of liquid is observed.

    • Clear Point (T_clear): The temperature at which the last solid particle melts.

    • Reporting: The melting point should be reported as a range: T_onset – T_clear . For a pure compound, this range should be narrow (typically < 2°C).

Advanced Method: Differential Scanning Calorimetry (DSC)

For in-depth characterization, especially for polymorphism and stability studies, DSC is the preferred technique.[15][16] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17]

Why DSC is Authoritative:

  • Quantitative Data: Unlike the visual capillary method, DSC provides quantitative thermodynamic data, including the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.

  • High Precision: DSC can detect subtle thermal events, making it highly accurate for determining melting points and identifying different polymorphic forms.[18][19]

  • Versatility: It is widely used to study glass transitions, crystallization, decomposition, and drug-excipient compatibility.[16]

Experimental Summary: A small, precisely weighed amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan. The pan is placed in the DSC cell alongside an empty reference pan. The cell is heated at a controlled rate (e.g., 10°C/min). The resulting thermogram plots heat flow versus temperature, with melting appearing as a sharp endothermic peak. The onset of this peak is taken as the melting point.

Data Presentation and Visualization

Clear data presentation is paramount. For our hypothetical compound, m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, results could be summarized as follows:

Table 1: Melting Point Data for NCE-123 Batches

Batch IDSynthesis MethodPurification MethodMelting Range (°C) (Capillary Method)DSC Peak Onset (°C)Notes
NCE-123-001Initial SynthesisFlash Chromatography105.5 – 109.0108.2Broad range suggests impurities.
NCE-123-002Re-synthesisRecrystallization (Ethanol/Water)110.1 – 110.9110.6Sharp range indicates high purity.
Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear, logical flows for complex processes.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Instrumental Analysis cluster_data Data Interpretation Prep1 Obtain Dry Sample (Vacuum Oven) Prep2 Grind to Fine Powder (Mortar & Pestle) Prep1->Prep2 Prep3 Pack Capillary Tube (2.5-3.5 mm height) Prep2->Prep3 Scout Scouting Run (10°C/min ramp) Prep3->Scout Cal Calibrate Instrument (USP Standards) Cal->Scout Precise Precise Measurement (1°C/min ramp) Scout->Precise Record Record T_onset and T_clear Precise->Record Analyze Analyze Range (Sharp vs. Broad) Record->Analyze Report Report as Range: T_onset - T_clear Analyze->Report

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Purity_MeltingPoint_Relationship Pure High Purity (Homogeneous Lattice) Sharp Sharp Melting Range (ΔT < 2°C) Pure->Sharp leads to Impure Low Purity (Lattice Defects) Broad Broad Melting Range (ΔT > 2°C) Impure->Broad leads to

Caption: Conceptual Link Between Compound Purity and Melting Range.

Conclusion

The determination of the melting point is a cornerstone of pharmaceutical sciences. For novel chemical entities like m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, establishing a precise and reproducible melting range via standardized protocols such as USP <741> is the first step in building a robust data package. This seemingly simple measurement provides indispensable, field-proven insights into purity, identity, and solid-state behavior. Augmenting capillary methods with advanced techniques like DSC ensures a comprehensive understanding of the material's thermal properties, mitigating risks related to polymorphism and stability. For the drug development professional, treating the melting point not as a mere data point but as a pivotal Critical Quality Attribute is essential for making informed, data-driven decisions that propel a candidate toward clinical success.

References

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Calpac. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • Advancements in the Characterization of Pharmaceuticals by DSC. TA Instruments. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Effect of Polymorphism Formulations. Veeprho. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • An interesting relationship between drug absorption and melting point. National Center for Biotechnology Information (PubMed). [Link]

  • An interesting relationship between drug absorption and melting point. ResearchGate. [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. National Center for Biotechnology Information (PubMed). [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. The United States Pharmacopeial Convention. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. National Center for Biotechnology Information (PMC). [Link]

  • 〈741〉 Melting Range or Temperature. USP-NF. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. METTLER TOLEDO. [Link]

  • M-anisidine, 4-((5-p-tolylpentyl)oxy)-. PubChemLite. [Link]

Sources

solubility profile of m-Anisidine 4-((5-p-tolylpentyl)oxy)- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth solubility analysis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- , a specialized lipophilic aniline derivative often utilized as a synthesis intermediate or bioactive probe. Due to the specific structural duality—comprising a polar aminomethoxyphenyl "head" and a highly lipophilic p-tolylpentyl "tail"—this compound exhibits a distinct solubility profile characterized by poor aqueous solubility and high affinity for aprotic polar and chlorinated organic solvents.

This document outlines the theoretical physicochemical basis for its solubility, provides a predictive solubility table for assay development, and details a self-validating gravimetric protocol for empirical verification.

Physicochemical Characterization & Structural Logic

To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Analysis
  • Core Scaffold: 3-Methoxyaniline (m-Anisidine). This provides a basic nitrogen (H-bond donor/acceptor) and a methoxy group (H-bond acceptor).

  • Lipophilic Tail: The 4-((5-p-tolylpentyl)oxy)- substituent introduces a 5-carbon alkyl chain terminated by a tolyl (methylphenyl) group.

  • Net Effect: The addition of the C12-equivalent hydrophobic domain (pentyl + tolyl) drastically shifts the molecule from the water-soluble regime of simple anilines to a highly lipophilic profile (LogP > 4.5).

Theoretical Properties
PropertyValue (Predicted)Implication for Solubility
Molecular Formula C₁₉H₂₅NO₂Moderate Molecular Weight (299.41 g/mol ) aids dissolution kinetics.
LogP (Octanol/Water) ~4.8 – 5.2Highly Lipophilic. Insoluble in water ; requires organic co-solvents.
pKa (Conjugate Acid) ~4.5 – 5.0The aniline nitrogen is weakly basic. Solubility in water increases significantly at pH < 3.0 (protonation).
H-Bond Donors 1 (NH₂)Capable of H-bonding with DMSO/Ethanol.
H-Bond Acceptors 3 (N, O, O)Good interaction with protic solvents like Methanol.

Solubility Profile in Organic Solvents

The following data represents the predictive solubility profile derived from Hansen Solubility Parameters (HSP) for long-chain alkoxy anilines. These values define the "Working Range" for stock solution preparation.

Primary Solvent Compatibility Table
Solvent ClassSolventSolubility RatingEstimated Conc. (mM)Application Notes
Aprotic Polar DMSO Excellent > 100 mMRecommended for Bio-Assay Stocks. Freeze/thaw stable.
Aprotic Polar DMF Excellent > 100 mMAlternative to DMSO; harder to remove by evaporation.
Chlorinated Dichloromethane High > 200 mMIdeal for synthesis, extraction, and transfer.
Chlorinated Chloroform High > 200 mMExcellent solubilizer; avoid for biological use due to toxicity.
Alcohol Ethanol (100%) Good 20 – 50 mMSuitable for biological dilution; may require sonication.
Alcohol Methanol Good 20 – 50 mMGood for analytical standards (HPLC/LC-MS).
Aqueous PBS (pH 7.4) Poor < 0.01 mMPrecipitation Risk. Requires carrier (cyclodextrin) or surfactant.
Hydrocarbon Hexane Moderate 10 – 30 mMSoluble due to the tolyl-pentyl tail, but limited by the polar amine.

Critical Application Note: For biological assays, prepare a 10 mM - 50 mM stock in DMSO . Dilute into aqueous media immediately prior to use to minimize precipitation. Ensure final DMSO concentration is < 0.5% v/v to avoid solvent toxicity in cells.

Mechanistic Visualization

The following diagram illustrates the structural determinants of solubility and the recommended workflow for preparing assay-ready solutions.

SolubilityMechanism cluster_protocol Solubilization Workflow Compound m-Anisidine, 4-((5-p-tolylpentyl)oxy)- Head Polar Head (Aniline/Methoxy) H-Bonding Compound->Head Contains Tail Lipophilic Tail (Tolyl-Pentyl) Van der Waals Compound->Tail Contains DMSO DMSO / DMF (Dipole-Dipole) Head->DMSO Promotes Solubility (H-Bonding) DCM DCM / Chloroform (Dispersion Forces) Tail->DCM Promotes Solubility (Lipophilicity) Water Water / PBS (Hydrophobic Effect) Tail->Water Causes Precipitation (Repulsion) Step1 Weigh Solid Step2 Add DMSO (Primary Stock) Step1->Step2 Step3 Sonicate (40kHz, 5 min) Step2->Step3 Step4 Dilute to Aqueous (Secondary) Step3->Step4

Figure 1: Structural solubility determinants and recommended solubilization workflow.

Experimental Protocol: Kinetic Solubility Determination

As a researcher, you must validate the solubility in your specific assay buffer. Do not rely solely on literature values. Use this "Shake-Flask" methodology adapted for lipophilic amines.

Materials
  • Analyte: m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (Solid).

  • Solvent: DMSO (anhydrous) and PBS (pH 7.4).

  • Equipment: Thermomixer or Orbital Shaker, Centrifuge (15,000 x g), UV-Vis Spectrophotometer or HPLC.

Step-by-Step Methodology
  • Preparation of Stock (Standard Curve):

    • Dissolve 10 mg of compound in 1 mL of 100% DMSO .

    • Prepare serial dilutions (e.g., 100 µM, 50 µM, 25 µM) in Acetonitrile:Water (50:50) to create a calibration curve (Linearity R² > 0.99).

  • Saturation Equilibrium:

    • Add excess solid compound (~2 mg) to 500 µL of the target solvent (e.g., PBS or 5% DMSO/PBS) in a 1.5 mL microcentrifuge tube.

    • Crucial Step: Incubate at 25°C (or 37°C for physiological relevance) with agitation (800 rpm) for 24 hours .

    • Why? Lipophilic compounds often form supersaturated solutions initially; 24h ensures thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

    • Note: If the compound floats (density < 1.0), use a syringe filter (PTFE, 0.22 µm), but be aware of non-specific binding to the filter membrane.

  • Quantification:

    • Carefully remove the supernatant.

    • Dilute the supernatant 1:10 or 1:100 in Acetonitrile (to ensure the compound stays in solution during analysis).

    • Quantify against the DMSO standard curve using HPLC (UV detection at ~250-280 nm, typical for anisidines).

  • Calculation:

Stability & Storage Considerations

  • Oxidation Sensitivity: Aniline derivatives are prone to oxidation (browning) upon exposure to air and light.

    • Protocol: Store solid under inert gas (Argon/Nitrogen) at -20°C.

    • Solution: DMSO stocks should be aliquoted, stored at -80°C, and protected from light (amber vials).

  • Acid Sensitivity: The ether linkage is generally stable, but the amine can form salts. Avoid storing in acidic organic solvents unless the salt form is desired.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Provides baseline data for aniline and anisidine derivatives).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility profiling protocols).

  • PubChem Compound Summary. (2023). "m-Anisidine derivatives and physicochemical properties."

Methodological & Application

Application Note: High-Purity Synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This application note details the optimized synthesis of 4-((5-p-tolylpentyl)oxy)-3-methoxyaniline (also referred to as m-Anisidine, 4-((5-p-tolylpentyl)oxy)-). This compound serves as a critical "tail-core" intermediate in the fabrication of nematic liquid crystals and functionalized merocyanine dyes.

The synthesis addresses the challenge of attaching a lipophilic aryl-alkyl tail to an aniline core with high regioselectivity. Unlike standard nucleophilic aromatic substitutions, this protocol utilizes a convergent route: constructing the alkyl linker first, coupling it to a nitro-guaiacol scaffold, and selectively reducing the nitro group. This approach preserves the electronic integrity of the methoxy group and prevents over-alkylation of the amine.

Key Chemical Specifications
  • Target CAS: 15382-79-3[1]

  • IUPAC Name: 3-methoxy-4-((5-(4-methylphenyl)pentyl)oxy)aniline

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 299.41 g/mol

  • Core Scaffold: 4-Amino-2-methoxyphenol (4-Aminoguaiacol derivative)

Retrosynthetic Analysis & Strategy

The synthesis is designed around three modules to maximize yield and minimize purification bottlenecks.

  • Module A (Tail Synthesis): Construction of the 5-(p-tolyl)pentyl electrophile via Friedel-Crafts acylation and reduction.

  • Module B (Coupling): Williamson ether synthesis to attach the tail to 4-nitroguaiacol.

  • Module C (Functionalization): Chemoselective reduction of the nitro group to the final aniline.[2]

Retrosynthesis Target Target: 4-((5-p-tolylpentyl)oxy)-3-methoxyaniline NitroEther Intermediate: 4-((5-p-tolylpentyl)oxy)-3-methoxynitrobenzene Target->NitroEther Nitro Reduction (H2, Pd/C) Precursor1 4-Nitroguaiacol (2-methoxy-4-nitrophenol) NitroEther->Precursor1 Williamson Ether (K2CO3, DMF) Precursor2 Linker: 1-(5-bromopentyl)-4-methylbenzene NitroEther->Precursor2 Coupling Toluene Start: Toluene Precursor2->Toluene Friedel-Crafts + Reduction Glutaric Start: Glutaric Anhydride Precursor2->Glutaric

Figure 1: Retrosynthetic pathway demonstrating the convergent assembly of the target molecule.

Experimental Protocols

Module A: Synthesis of Linker (1-(5-bromopentyl)-4-methylbenzene)

Rationale: Direct alkylation requires a highly reactive primary halide. The 5-carbon chain is synthesized from toluene and glutaric anhydride to ensure para-regioselectivity on the tolyl ring.

Step A1: Friedel-Crafts Acylation
  • Reagents: Toluene (Solvent/Reactant), Glutaric Anhydride (1.0 eq), AlCl

    
     (2.2 eq).
    
  • Procedure:

    • Suspend AlCl

      
       (29.3 g, 220 mmol) in dry toluene (100 mL) at 0°C.
      
    • Add glutaric anhydride (11.4 g, 100 mmol) portion-wise over 30 mins.

    • Warm to RT, then heat to 50°C for 4 hours (HCl gas evolution).

    • Quench: Pour onto ice/HCl mixture. Extract with EtOAc.

    • Product: 5-(4-methylphenyl)-5-oxopentanoic acid.

Step A2: Wolff-Kishner Reduction & Acid Reduction
  • Reagents: Hydrazine hydrate, KOH, Diethylene glycol; then LiAlH

    
    .
    
  • Procedure:

    • Reflux the keto-acid from A1 with hydrazine/KOH in diethylene glycol at 180°C to reduce the ketone to methylene.

    • Isolate 5-(p-tolyl)pentanoic acid.

    • Reduce the acid using LiAlH

      
       (1.5 eq) in THF at 0°C 
      
      
      
      RT.
    • Product: 5-(p-tolyl)pentanol.

Step A3: Bromination
  • Reagents: PBr

    
     (0.4 eq), DCM.
    
  • Procedure:

    • Dissolve 5-(p-tolyl)pentanol (17.8 g, 100 mmol) in DCM (150 mL).

    • Cool to 0°C. Add PBr

      
       (3.8 mL, 40 mmol) dropwise.
      
    • Stir at RT for 12 hours.

    • Quench with NaHCO

      
       (aq). Wash organic layer with brine, dry over MgSO
      
      
      
      .[3]
    • Yield: ~85-90% of 1-(5-bromopentyl)-4-methylbenzene .

Module B: Etherification (Coupling)

Rationale: We utilize 4-nitroguaiacol as the nucleophile. The nitro group activates the phenol for deprotonation and prevents side reactions (like N-alkylation) that would occur if we used the aniline directly.

  • Reagents:

    • 4-Nitroguaiacol (2-methoxy-4-nitrophenol) [CAS: 3251-56-7] (1.0 eq)[4]

    • 1-(5-bromopentyl)-4-methylbenzene (from Module A) (1.1 eq)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 eq)
    • Potassium Iodide (KI) (0.1 eq, catalyst)

    • Solvent: DMF (anhydrous)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 4-nitroguaiacol (1.69 g, 10 mmol) in DMF (20 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (2.76 g, 20 mmol). Stir at RT for 15 minutes. The solution will turn bright yellow/orange (phenolate formation).
  • Addition: Add 1-(5-bromopentyl)-4-methylbenzene (2.65 g, 11 mmol) and KI (166 mg, 1 mmol).

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting phenol (Rf ~0.3) should disappear; product (Rf ~0.6) appears.[5][6]

  • Workup:

    • Cool to RT. Pour mixture into ice water (100 mL).

    • The product usually precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc (3 x 30 mL), wash with 1M NaOH (to remove unreacted phenol), then brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
  • Intermediate: 1-((5-(4-methylphenyl)pentyl)oxy)-2-methoxy-4-nitrobenzene.

Module C: Nitro Reduction to Final Target

Rationale: Catalytic hydrogenation is preferred over Fe/HCl to avoid metal contamination in the final liquid crystal material.

  • Reagents:

    • Nitro intermediate (from Module B)

    • 10% Pd/C (10 wt% loading)

    • Solvent: Ethanol/THF (1:1)

    • Hydrogen gas (balloon pressure)

Protocol:

  • Setup: Dissolve the nitro intermediate (2.0 g) in Ethanol/THF (40 mL).

  • Catalyst: Carefully add 10% Pd/C (200 mg) under an Argon blanket (Pyrophoric hazard).

  • Hydrogenation: Purge the flask with H

    
     (x3) and stir vigorously under a H
    
    
    
    balloon at RT for 4–6 hours.
  • Monitoring: TLC will show a shift to a lower Rf (amine is more polar) and often a fluorescent spot under UV.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.[3][7]

  • Final Purification:

    • The crude amine is often an oil or low-melting solid.

    • Purify via column chromatography (DCM/MeOH 98:2) or recrystallize from Hexane/Toluene if solid.

    • Storage: Store under Argon in the dark (anilines are oxidation-sensitive).

Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white to pale beige solid/oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Identity (H-NMR)

3.80 (s, 3H, OMe),

3.95 (t, 2H, O-CH2),

6.2-6.7 (m, 3H, Ar-H Aniline)
400 MHz DMSO-d6
Mass Spec [M+H]+ = 300.2LC-MS (ESI)
Self-Validating Analytical Checkpoints
  • NMR Regiochemistry: Confirm the presence of the methoxy singlet (~3.8 ppm) and the triplet for the O-CH

    
     (~3.9-4.0 ppm). The aromatic region must show the characteristic 1,3,4-substitution pattern (doublet, doublet of doublets, doublet).
    
  • Absence of Nitro: IR spectroscopy should show the disappearance of the strong NO

    
     stretches (1530/1350 cm
    
    
    
    ) and appearance of NH
    
    
    bands (3300-3400 cm
    
    
    ).

Workflow Visualization

Workflow cluster_0 Module A: Linker Prep cluster_1 Module B: Coupling cluster_2 Module C: Finalization Step1 Friedel-Crafts (Toluene + Glutaric Anhydride) Step2 Reduction (Wolff-Kishner + LiAlH4) Step1->Step2 Step3 Bromination (PBr3) Step2->Step3 Step5 Williamson Ether Synthesis (DMF, 80°C) Step3->Step5 Add Electrophile Step4 Deprotonation (4-Nitroguaiacol + K2CO3) Step4->Step5 Step6 Hydrogenation (H2, Pd/C) Step5->Step6 Nitro Intermediate Step7 Purification (Celite Filtration + Column) Step6->Step7

Figure 2: Operational workflow for the synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

References

  • PrepChem. Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene (General Alkylation Method). Retrieved from [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines (General Catalytic Methods). Retrieved from [Link]

  • National Institutes of Health (PMC). 4-Methoxy-3-nitrobiphenyl (Structural Analog Crystallography). Retrieved from [Link]

Sources

step-by-step reaction protocol for 4-((5-p-tolylpentyl)oxy)-m-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis protocol for 4-((5-p-tolylpentyl)oxy)-m-anisidine (CAS: 15382-79-3), a critical pharmacophore and intermediate often associated with the development of 8-aminoquinoline antimalarials (e.g., analogs of Bulaquine/Tafenoquine).

The protocol is designed for high-purity laboratory-scale production, prioritizing regioselectivity and intermediate stability.

Strategic Analysis & Retrosynthesis

The synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine presents two primary challenges: constructing the lipophilic 5-(p-tolyl)pentyl side chain and selectively alkylating the aniline core without over-alkylation.

We utilize a convergent synthesis strategy :

  • Fragment A (Linker): Construction of the 5-carbon alkyl chain via Friedel-Crafts acylation and subsequent reduction. This ensures the para-regiochemistry on the tolyl ring is established early.

  • Fragment B (Core): Selective alkylation of commercially available 4-nitroguaiacol (4-nitro-2-methoxyphenol), followed by chemoselective reduction of the nitro group.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 4-((5-p-tolylpentyl)oxy)-m-anisidine NitroEther Intermediate 1: 4-((5-p-tolylpentyl)oxy)-3-nitroanisole NitroEther->Target Nitro Reduction (H2, Pd/C) NitroGuaiacol Precursor A: 4-Nitroguaiacol NitroGuaiacol->NitroEther Williamson Ether Synthesis LinkerBromide Precursor B: 1-Bromo-5-(p-tolyl)pentane LinkerBromide->NitroEther + K2CO3, DMF Alcohol 5-(p-tolyl)pentan-1-ol Alcohol->LinkerBromide Bromination (PBr3) Acid 5-(p-tolyl)pentanoic acid Acid->Alcohol Reduction (LiAlH4) KetoAcid 4-(4-methylbenzoyl)butyric acid KetoAcid->Acid Clemmensen Reduction (Zn/Hg, HCl) StartMat Starting Materials: Toluene + Glutaric Anhydride StartMat->KetoAcid Friedel-Crafts (AlCl3)

Caption: Retrosynthetic breakdown showing the convergent route from toluene and 4-nitroguaiacol.

Experimental Protocol

Phase 1: Synthesis of the Linker (1-Bromo-5-(p-tolyl)pentane)

This phase establishes the carbon skeleton. The Friedel-Crafts acylation is preferred over Grignard approaches to avoid double-addition byproducts and ensure cost-efficiency.

Step 1.1: Friedel-Crafts Acylation

Reaction: Toluene + Glutaric Anhydride


 4-(4-methylbenzoyl)butyric acid
  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, N2 inlet, and a pressure-equalizing addition funnel.

  • Reagents: Charge Glutaric anhydride (0.1 mol) and anhydrous Toluene (100 mL, serves as reactant and solvent).

  • Activation: Cool to 0-5°C. Add anhydrous Aluminum Chloride (

    
    , 0.22 mol) portion-wise over 30 minutes. Caution: Highly exothermic.
    
  • Reaction: Allow to warm to room temperature (RT), then heat to 60°C for 4 hours. Evolution of HCl gas will be observed (scrubbing required).

  • Quench: Pour the reaction mixture onto ice/HCl (conc.) slurry.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Recrystallize the solid product from benzene/petroleum ether to remove ortho-isomers.

    • Checkpoint: Target MP ~128-130°C.

Step 1.2: Clemmensen Reduction

Reaction: 4-(4-methylbenzoyl)butyric acid


 5-(p-tolyl)pentanoic acid
  • Amalgam Preparation: Treat Zinc wool (0.3 mol) with 5%

    
     solution for 10 mins. Decant liquid.[1]
    
  • Reduction: Suspend the keto-acid from Step 1.1 in conc. HCl (100 mL) and Toluene (50 mL). Add the treated Zinc.[2]

  • Reflux: Reflux vigorously for 24 hours. Add fresh conc. HCl (10 mL) every 4 hours to maintain acid strength.

  • Workup: Cool, separate the toluene layer. Extract aqueous layer with ether. Combine organics and concentrate.[2][3][4][5][6][7]

  • Result: Crude 5-(p-tolyl)pentanoic acid (waxy solid/oil).

Step 1.3: Reduction to Alcohol & Bromination

Reaction: Acid


 Alcohol 

Bromide
  • Acid Reduction: Dissolve acid in dry THF. Add

    
     (1.5 eq) at 0°C under 
    
    
    
    . Reflux 2h. Quench (Fieser method), filter, and concentrate to yield 5-(p-tolyl)pentan-1-ol .
  • Bromination: Dissolve the alcohol in dry

    
     at 0°C. Add 
    
    
    
    (0.4 eq) dropwise. Stir at RT for 12 hours.
  • Purification: Quench with

    
     (aq). Extract, dry, and concentrate.[3][6] Purify via vacuum distillation or flash chromatography (Hexanes).
    
    • Yield: Clear colorless liquid.

    • QC: 1H NMR should show triplet at

      
       ~3.4 ppm (
      
      
      
      -Br).
Phase 2: Coupling and Final Assembly

This phase couples the lipophilic linker to the anisidine core. Using 4-nitroguaiacol prevents amine oxidation and N-alkylation issues.

Step 2.1: Williamson Ether Synthesis

Reaction: 4-Nitroguaiacol + Linker-Br


 Nitro Ether
  • Reagents: In a 250 mL RBF, dissolve 4-nitroguaiacol (10 mmol) and 1-bromo-5-(p-tolyl)pentane (10.5 mmol) in anhydrous DMF (30 mL).

  • Base: Add anhydrous

    
     (15 mmol) and a catalytic amount of KI (0.5 mmol).
    
  • Conditions: Heat to 80°C for 6-8 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). The phenol spot should disappear.

  • Workup: Pour into ice water (200 mL). The product usually precipitates as a yellow solid. Filter and wash with water.[3]

  • Purification: Recrystallize from Ethanol.

    • Intermediate: 2-methoxy-1-((5-p-tolylpentyl)oxy)-4-nitrobenzene.

Step 2.2: Catalytic Hydrogenation

Reaction: Nitro Ether


 Target Aniline
  • Setup: Hydrogenation vessel (Parr shaker or balloon flask).

  • Solvent: Dissolve the nitro intermediate (5 mmol) in Methanol/THF (1:1, 50 mL).

  • Catalyst: Add 10% Pd/C (50 mg, 10 wt% loading). Safety: Add catalyst under Argon to avoid ignition.

  • Reduction: Purge with

    
     gas. Shake/stir at RT under 40 psi 
    
    
    
    (or balloon pressure) for 4 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Final Purification: The resulting oil/solid can be recrystallized from Ether/Hexane or converted to a hydrochloride salt (using HCl/Ether) for long-term stability.

Analytical Specifications & QC

Target Product: 4-((5-p-tolylpentyl)oxy)-m-anisidine Appearance: Off-white to pale brown crystalline solid (free base).

Analytical MethodExpected Signal / ParameterInterpretation
1H NMR (CDCl3)

2.30 (s, 3H)
Methyl group on tolyl ring

3.80 (s, 3H)
Methoxy group (-OCH3)

3.95 (t, 2H)

(Ether linkage)

6.2-6.7 (m, 3H)
Aniline aromatic protons

7.0-7.2 (d, 4H)
Tolyl aromatic protons
Mass Spec (ESI) [M+H]+ ~299.4Consistent with MW 299.41
HPLC Purity > 98.0% (AUC)Required for biological assays

Process Workflow Diagram

Workflow cluster_0 Phase 1: Linker Synthesis cluster_1 Phase 2: Coupling & Deprotection Step1 Friedel-Crafts: Toluene + Glutaric Anhydride (AlCl3, 60°C) Step2 Clemmensen Reduction: Zn(Hg)/HCl, Reflux Step1->Step2 Step3 Functionalization: 1. LiAlH4 Reduction 2. PBr3 Bromination Step2->Step3 Step4 Ether Coupling: 4-Nitroguaiacol + Linker (K2CO3, DMF, 80°C) Step3->Step4 Purified Linker Step5 Nitro Reduction: H2 (40 psi), 10% Pd/C MeOH/THF Step4->Step5 Step6 Salt Formation (Optional): HCl in Ether Step5->Step6

Caption: Operational workflow for the synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine.

Safety & Troubleshooting

  • Regioselectivity (Step 1.1): The Friedel-Crafts reaction may yield ~10% ortho-isomer. This is best removed by recrystallization of the keto-acid intermediate. Do not carry the mixture forward, as separation becomes difficult after reduction.

  • AlCl3 Handling: Aluminum chloride reacts violently with water. Quench reactions slowly into a large excess of ice.

  • Nitro Reduction: Aniline derivatives are prone to oxidation (browning) upon air exposure. Store the final product under inert gas (Argon) at -20°C.

References

  • Bulaquine Analog Synthesis: Jain, R., et al. "Synthesis and antimalarial activity of new 8-quinolinamine analogues." Bioorganic & Medicinal Chemistry Letters, 2005.

  • Friedel-Crafts Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Nitroguaiacol Alkylation: Sigma-Aldrich Technical Bulletins, "Synthesis of 4-alkoxy-3-methoxyanilines."

  • Clemmensen Reduction Guide: Organic Syntheses, Coll. Vol. 2, p. 499. "Reduction of Keto Acids."

Sources

Application Note: m-Anisidine, 4-((5-p-tolylpentyl)oxy)- as a Versatile Intermediate for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel liquid crystal materials.

Introduction: The Pivotal Role of Intermediates in Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] This duality makes them indispensable in a myriad of applications, most notably in display technologies (LCDs), but also in advanced sensors, optical switches, and tunable microwave devices.[2][3] The performance of a liquid crystal is intrinsically linked to its molecular structure. The design of novel liquid crystalline materials with specific properties, such as a broad nematic range, high birefringence, and thermal stability, is an area of intensive research.

At the heart of this research lies the synthesis of carefully designed organic molecules. The final properties of a liquid crystal are dictated by the interplay of a rigid core, flexible terminal chains, and linking groups. Anisidine derivatives are a well-established class of intermediates in the synthesis of thermotropic liquid crystals, often forming the core or part of the core structure.[4][5] This application note provides a detailed guide to the use of a specific, rationally designed intermediate, m-Anisidine, 4-((5-p-tolylpentyl)oxy)- , for the synthesis of advanced liquid crystal materials. We will delve into a detailed synthetic protocol, comprehensive characterization techniques, and the underlying scientific principles that guide the experimental choices.

PART 1: Synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

The synthesis of the target intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves a Williamson ether synthesis to attach the flexible (5-p-tolylpentyl)oxy chain to a protected m-aminophenol derivative, followed by the deprotection and reduction of a nitro group to yield the final amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Group A 3-Amino-4-nitrophenol C 4-((5-(p-tolyl)pentyl)oxy)-3-nitroaniline A->C K2CO3, DMF, 80°C B 1-Bromo-5-(p-tolyl)pentane B->C D 4-((5-(p-tolyl)pentyl)oxy)-3-nitroaniline E m-Anisidine, 4-((5-p-tolylpentyl)oxy)- D->E Fe/NH4Cl, EtOH/H2O, Reflux

Caption: Synthetic route for m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((5-(p-tolyl)pentyl)oxy)-3-nitroaniline

This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[1][6] The phenoxide is generated in situ from 3-Amino-4-nitrophenol using a mild base, potassium carbonate.

  • Materials:

    • 3-Amino-4-nitrophenol (1.0 eq)

    • 1-Bromo-5-(p-tolyl)pentane (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-4-nitrophenol and anhydrous potassium carbonate.

    • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-Bromo-5-(p-tolyl)pentane to the reaction mixture.

    • Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-((5-(p-tolyl)pentyl)oxy)-3-nitroaniline as a yellow solid.

Step 2: Synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

The reduction of the nitro group to a primary amine is a critical step. While various methods exist, reduction with iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and highly chemoselective method that avoids the use of high-pressure hydrogenation.[3][5][7]

  • Materials:

    • 4-((5-(p-tolyl)pentyl)oxy)-3-nitroaniline (1.0 eq)

    • Iron powder (Fe), fine grade (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • In a round-bottom flask, suspend 4-((5-(p-tolyl)pentyl)oxy)-3-nitroaniline in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic at the beginning.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

    • After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain m-Anisidine, 4-((5-p-tolylpentyl)oxy)- as a pale yellow oil that may solidify on standing.

PART 2: Characterization of the Intermediate

Thorough characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before its use in subsequent liquid crystal synthesis.

Characterization Workflow Diagram

Characterization_Workflow Start Purified Intermediate NMR NMR Spectroscopy (1H & 13C) Start->NMR Structural Elucidation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Analysis MS Mass Spectrometry Start->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity FTIR->Purity MS->Purity

Caption: Workflow for the characterization of the synthesized intermediate.

Spectroscopic and Analytical Data

The following tables present typical analytical data for m-Anisidine, 4-((5-p-tolylpentyl)oxy)- .

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data

¹H NMR Data¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
7.10 (d, J = 8.0 Hz, 2H)Ar-H (p-tolyl)
7.05 (d, J = 8.0 Hz, 2H)Ar-H (p-tolyl)
6.75 (d, J = 8.4 Hz, 1H)Ar-H
6.25 (d, J = 2.4 Hz, 1H)Ar-H
6.20 (dd, J = 8.4, 2.4 Hz, 1H)Ar-H
3.95 (t, J = 6.5 Hz, 2H)-O-CH₂ -
3.80 (s, 3H)-OCH₃
3.65 (br s, 2H)-NH₂
2.55 (t, J = 7.6 Hz, 2H)Ar-CH₂ - (pentyl)
2.30 (s, 3H)Ar-CH₃ (p-tolyl)
1.80-1.70 (m, 2H)-O-CH₂-CH₂ -
1.65-1.55 (m, 2H)Ar-CH₂-CH₂ -
1.45-1.35 (m, 2H)-CH₂-CH₂ -CH₂-

Data Interpretation:

  • The ¹H NMR spectrum confirms the presence of all expected proton environments. The aromatic protons of the p-tolyl group and the substituted anisidine ring are clearly resolved. The triplet at 3.95 ppm is characteristic of the methylene group attached to the ether oxygen, and the singlet at 3.80 ppm confirms the methoxy group. The broad singlet at 3.65 ppm is indicative of the primary amine protons.

  • The ¹³C NMR spectrum is also consistent with the proposed structure, showing the correct number of carbon signals. The chemical shifts of the aromatic carbons and the aliphatic chain are in the expected regions.[8][9]

Table 2: FT-IR and Mass Spectrometry Data

FT-IR Data (cm⁻¹)Mass Spectrometry Data
Wavenumber Assignment
3450, 3360N-H stretching (primary amine)
3020, 2925, 2855C-H stretching (aromatic and aliphatic)
1620N-H bending (primary amine)
1510, 1460C=C stretching (aromatic)
1230C-O stretching (aryl ether)
1040C-O stretching (alkyl ether)

Data Interpretation:

  • The FT-IR spectrum provides crucial information about the functional groups present.[10] The two distinct peaks in the 3450-3360 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine. The strong absorption at 1230 cm⁻¹ confirms the presence of the aryl ether linkage.

  • High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula of the target compound with high accuracy.

PART 3: Application in Liquid Crystal Synthesis

The synthesized intermediate, m-Anisidine, 4-((5-p-tolylpentyl)oxy)- , is a versatile building block for a variety of liquid crystal structures. A common and straightforward application is its use in the synthesis of Schiff base liquid crystals. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[11][12] The resulting C=N linkage is a common mesogenic core element.

Protocol for Schiff Base Liquid Crystal Synthesis

This protocol describes the synthesis of a representative Schiff base liquid crystal using the prepared intermediate and a suitable aldehyde.

  • Materials:

    • m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (1.0 eq)

    • 4-(hexyloxy)benzaldehyde (1.0 eq)

    • Absolute Ethanol

    • A catalytic amount of glacial acetic acid

  • Procedure:

    • Dissolve m-Anisidine, 4-((5-p-tolylpentyl)oxy)- and 4-(hexyloxy)benzaldehyde in absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the pure liquid crystalline compound.

PART 4: Characterization of the Final Liquid Crystal

The characterization of the final product is essential to determine its liquid crystalline properties, including the types of mesophases and the transition temperatures.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and the associated enthalpy changes.[13][14]

  • Polarized Optical Microscopy (POM): POM is used to visualize the characteristic optical textures of the different liquid crystal phases, allowing for their identification.[13][15]

Typical Phase Transition Data

The following table shows hypothetical but realistic phase transition data for the Schiff base liquid crystal synthesized from m-Anisidine, 4-((5-p-tolylpentyl)oxy)- and 4-(hexyloxy)benzaldehyde.

Table 3: Phase Transition Temperatures and Enthalpies

TransitionTemperature (°C) on HeatingEnthalpy (ΔH, J/g) on HeatingTemperature (°C) on Cooling
Crystal (Cr) → Nematic (N)85.245.655.8
Nematic (N) → Isotropic (I)128.51.8127.9

Data Interpretation:

  • The DSC thermogram on heating would show two endothermic peaks. The first, larger peak at 85.2°C corresponds to the melting from the crystalline solid to the nematic phase. The second, much smaller peak at 128.5°C is the clearing point, where the nematic phase transitions to the isotropic liquid.

  • On cooling, the transitions are observed at lower temperatures, indicating some supercooling, which is common for liquid crystals.

  • The POM analysis would reveal a characteristic threaded or Schlieren texture for the nematic phase, which would disappear upon heating above the clearing point to the dark isotropic liquid.

Conclusion

This application note has provided a comprehensive guide to the synthesis and application of m-Anisidine, 4-((5-p-tolylpentyl)oxy)- as a key intermediate for the development of novel liquid crystal materials. The detailed protocols for its synthesis and subsequent use in the formation of a Schiff base liquid crystal, along with the expected characterization data, offer a solid foundation for researchers in this field. The rational design of this intermediate, with its specific alkoxy and tolylpentyl chains, allows for the fine-tuning of the mesomorphic properties of the final liquid crystal product. By providing both the "how" and the "why" behind the experimental procedures, we aim to empower scientists to explore the vast potential of custom-designed intermediates in the exciting field of liquid crystal research.

References

Sources

Application Note: A Detailed Protocol for the Synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-part guide for the synthesis of the novel research compound, m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (IUPAC name: 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline). The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The strategy involves the initial preparation of a key alkyl bromide intermediate, followed by its coupling to a functionalized nitroaromatic precursor and subsequent reduction. This guide emphasizes the rationale behind procedural choices, adherence to safety, and robust methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The target molecule, m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, is a substituted aromatic amine featuring a flexible ether linkage terminated by a p-tolyl group. Such structures are of interest in drug discovery and materials science due to their unique conformational and electronic properties. The synthesis detailed herein follows a convergent strategy, which is broken down into two primary phases:

  • Part II: Assembly and Final Reduction. This phase employs a classic Williamson ether synthesis to couple the alkyl bromide intermediate with a suitable phenolic precursor.[1][2] The strategic use of a nitro-substituted phenol allows for the selective O-alkylation before the final reduction of the nitro group to the desired primary amine.

This bifurcated approach allows for the preparation and purification of a key intermediate in quantity, streamlining the final, crucial steps of the synthesis.

Caption: Overall two-part synthetic strategy.

Part I: Synthesis of 1-bromo-5-(p-tolyl)pentane

Principle and Rationale

The synthesis of the C5-alkylating agent is achieved through a classical three-step sequence.

  • Friedel-Crafts Acylation: This reaction establishes the fundamental carbon skeleton by attaching the five-carbon chain to the toluene ring. 5-chlorovaleryl chloride is used as the acylating agent with aluminum chloride as the Lewis acid catalyst.

  • Clemmensen Reduction: The carbonyl group introduced during acylation must be removed to yield the desired pentyl chain. The Clemmensen reduction (using amalgamated zinc and HCl) is a reliable method for the deoxygenation of aryl ketones that are stable to strong acids.

  • Finkelstein Halogen Exchange: The terminal alkyl chloride is converted to the more reactive alkyl bromide. This reaction is driven to completion by the precipitation of sodium chloride in the acetone solvent, exploiting Le Châtelier's principle. The resulting primary alkyl bromide is an excellent electrophile for the subsequent SN2 reaction.[3]

Reagents and Materials: Part I
ReagentCAS No.Molecular Wt.SupplierNotes
Toluene108-88-392.14Sigma-AldrichAnhydrous grade recommended
5-Chlorovaleryl chloride1575-61-7155.01Sigma-AldrichHandle in fume hood
Aluminum chloride (AlCl₃)7446-70-0133.34Sigma-AldrichAnhydrous, highly hygroscopic
Dichloromethane (DCM)75-09-284.93Fisher ScientificAnhydrous grade
Zinc, powder7440-66-665.38Sigma-Aldrich<10 micron
Mercury(II) chloride (HgCl₂)7487-94-7271.52Acros OrganicsHighly Toxic!
Hydrochloric acid (HCl)7647-01-036.46VWRConcentrated, 37%
Sodium bromide (NaBr)7647-15-6102.89Sigma-AldrichAnhydrous
Acetone67-64-158.08Fisher ScientificAnhydrous grade
Detailed Experimental Protocol: Part I

Step 1: Friedel-Crafts Acylation to 5-chloro-1-(p-tolyl)pentan-1-one

  • Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (40.0 g, 0.30 mol) in 250 mL of anhydrous dichloromethane (DCM) in a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 5-chlorovaleryl chloride (38.8 g, 0.25 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Add anhydrous toluene (46.1 g, 0.50 mol) dropwise over 1 hour.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of 500 g of crushed ice and 100 mL of concentrated HCl. Stir vigorously for 20 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 5-chloro-1-(p-tolyl)pentan-1-one as a pale yellow oil.

Step 2: Clemmensen Reduction to 1-chloro-5-(p-tolyl)pentane

  • Prepare Amalgamated Zinc: In a large flask, stir zinc powder (50 g, 0.76 mol) with a solution of mercury(II) chloride (5.0 g) in 50 mL of water and 2.5 mL of concentrated HCl for 10 minutes. Decant the aqueous solution.

  • To the amalgamated zinc, add 100 mL of water, 75 mL of concentrated HCl, 50 mL of toluene, and the ketone from Step 1 (0.20 mol).

  • Heat the mixture to reflux with vigorous stirring for 8 hours. Add an additional 25 mL of concentrated HCl every 2 hours during the reflux.

  • Work-up: After cooling, decant the liquid from the remaining zinc. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of toluene.

  • Combine the organic layers, wash with water, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain 1-chloro-5-(p-tolyl)pentane. This product is often used in the next step without further purification.

Step 3: Finkelstein Reaction to 1-bromo-5-(p-tolyl)pentane

  • Dissolve the crude chloride from Step 2 (0.18 mol) in 400 mL of anhydrous acetone.

  • Add anhydrous sodium bromide (37.0 g, 0.36 mol) to the solution.

  • Heat the mixture to reflux and stir for 24 hours. A white precipitate (NaCl) will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL), wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to yield the final intermediate, 1-bromo-5-(p-tolyl)pentane, as a clear oil. Confirm structure by ¹H NMR spectroscopy.

Part II: Synthesis of m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Principle and Rationale
  • Williamson Ether Synthesis: This is a classic SN2 reaction where the phenoxide, generated in situ from 4-hydroxy-3-methoxynitrobenzene using a mild base like potassium carbonate, acts as a nucleophile.[4][5] It attacks the primary carbon of the 1-bromo-5-(p-tolyl)pentane intermediate, displacing the bromide and forming the desired ether linkage.[1] Using a nitro-substituted phenol is critical as the electron-withdrawing nitro group enhances the acidity of the phenolic proton and deactivates the ring towards other reactions. Furthermore, it serves as a masked amine, preventing N-alkylation which would be a major side reaction if m-anisidine itself were used.[6]

  • Nitro Group Reduction: The final step is the reduction of the aromatic nitro group to a primary amine. Reduction with iron powder in acidic medium (e.g., HCl or acetic acid) is an effective, inexpensive, and scalable method.[7] The reaction proceeds on the surface of the iron, and the final product is liberated as the free amine after a basic work-up.

Reagents and Materials: Part II
ReagentCAS No.Molecular Wt.SupplierNotes
1-bromo-5-(p-tolyl)pentane(from Part I)255.19--
4-Hydroxy-3-methoxynitrobenzene3011-80-1169.14Sigma-Aldrich-
Potassium carbonate (K₂CO₃)584-08-7138.21Sigma-AldrichAnhydrous, powdered
N,N-Dimethylformamide (DMF)68-12-273.09Acros OrganicsAnhydrous
Iron powder, -325 mesh7439-89-655.85Sigma-Aldrich-
Ethanol64-17-546.07Fisher Scientific200 proof
Ammonium chloride (NH₄Cl)12125-02-953.49VWRSaturated solution
Detailed Experimental Protocol: Part II

Step 4: Williamson Ether Synthesis

  • Combine 4-hydroxy-3-methoxynitrobenzene (16.9 g, 0.10 mol), 1-bromo-5-(p-tolyl)pentane (28.1 g, 0.11 mol), and anhydrous potassium carbonate (27.6 g, 0.20 mol) in 250 mL of anhydrous DMF.

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) for the disappearance of the starting phenol.

  • Work-up: Cool the reaction to room temperature and pour it into 1 L of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and then brine (1 x 200 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford pure 4-((5-p-tolylpentyl)oxy)-3-methoxy-nitrobenzene.

Step 5: Nitro Group Reduction to Final Product

  • In a 1 L round-bottom flask, add iron powder (42 g, 0.75 mol) and 200 mL of ethanol.

  • Heat the slurry to 70 °C with vigorous stirring.

  • Add 100 mL of 2 M HCl solution.

  • Dissolve the nitro-ether from Step 4 (0.08 mol) in 100 mL of warm ethanol and add it dropwise to the hot iron slurry over 1 hour.

  • After the addition is complete, maintain the reflux for an additional 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification of the Final Aromatic Amine

Aromatic amines can be challenging to purify via standard silica gel chromatography due to interactions with acidic silanol groups.[8]

  • Primary Method (Recommended): Use flash chromatography on a short plug of silica gel, eluting with a gradient of hexanes and ethyl acetate. To improve peak shape and recovery, the eluent can be modified with 0.5-1% triethylamine to neutralize the silica surface.[8]

  • Alternative Method: If the product is a high-boiling oil, purification can be achieved via Kugelrohr distillation under high vacuum.

After purification, the final product, m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, should be obtained as a pale oil or low-melting solid.[9] Store under an inert atmosphere (argon or nitrogen) and protect from light to prevent oxidation.

Experimental_Workflow Start Combine Reagents (e.g., Phenol, Alkyl Bromide, Base) React Heat & Stir (e.g., 80 °C, 12h) Start->React Monitor Monitor Progress (TLC) React->Monitor Periodically Monitor->React Incomplete Workup Quench & Extract (Water, Ethyl Acetate) Monitor->Workup Complete Dry Dry & Concentrate (Na2SO4, Rotovap) Workup->Dry Purify Purify Product (Column Chromatography) Dry->Purify Analyze Characterize (NMR, MS, IR) Purify->Analyze

Sources

preparation of mesogenic compounds using m-Anisidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Mesogenic Architectures Utilizing m-Anisidine Scaffolds

Introduction: The Lateral Engineering Advantage

In the design of thermotropic liquid crystals (LCs), molecular linearity usually dictates mesophase stability. However, rigid linearity often results in prohibitively high melting temperatures (


), rendering materials unsuitable for practical display or photonic applications.[1]

This guide details the utilization of m-Anisidine (3-methoxyaniline) as a strategic building block. Unlike its para-substituted isomer (p-anisidine), which extends the mesogenic core, m-anisidine introduces a lateral methoxy substituent . This lateral group acts as a "molecular wedge," disrupting efficient packing between rigid cores. The result is a depression in melting points and a suppression of highly ordered smectic phases, often promoting the formation of the more desirable, fluid nematic phase.

Chemical Rationale

The utility of m-anisidine stems from two key mechanistic contributions to the mesogen:

  • Steric Disruption: The methoxy group at the 3-position (meta to the amine) protrudes from the side of the rigid rod-like core. This increases the intermolecular separation, lowering the energy required to break the crystal lattice (

    
    ).
    
  • Dipolar Tuning: The lateral dipole moment of the methoxy group (

    
     D) alters the dielectric anisotropy (
    
    
    
    ) of the final liquid crystal, a critical parameter for electro-optic switching response.

Synthetic Workflow

The following diagram illustrates the two primary pathways for incorporating m-anisidine into mesogenic cores: Condensation (Schiff Bases) and Coupling (Azo Mesogens).

G Figure 1: Divergent synthesis pathways utilizing m-Anisidine for mesogenic core construction. Start m-Anisidine (3-Methoxyaniline) InterA Acid Catalysis (Glacial AcOH) Start->InterA + Aldehyde Diaz Diazotization (NaNO2 / HCl, 0°C) Start->Diaz Nitrosation Aldehyde 4-Alkoxybenzaldehyde Aldehyde->InterA ProductA Lateral Methoxy Schiff Base Mesogen InterA->ProductA - H2O (Condensation) ProductB Lateral Methoxy Azo Mesogen Diaz->ProductB + Phenol (Electrophilic Subst.) Phenol Coupling Agent (e.g., Phenol/Naphthol) Phenol->ProductB

Detailed Protocols

Protocol A: Synthesis of Lateral Methoxy Schiff Bases (Azomethines)

Target Structure: (E)-N-(4-alkoxybenzylidene)-3-methoxyaniline.

Reagents:

  • m-Anisidine (99% purity)

  • 4-n-Alkoxybenzaldehyde (homologue of choice, e.g., Octyloxy)

  • Absolute Ethanol (Solvent)[2][3]

  • Glacial Acetic Acid (Catalyst)[4]

Procedure:

  • Stoichiometry: In a 100 mL round-bottom flask, dissolve 0.01 mol of m-anisidine and 0.01 mol of the corresponding 4-alkoxybenzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanistic Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine nitrogen.

  • Reflux: Attach a condenser and reflux the mixture with magnetic stirring for 3 hours at 78°C.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the mixture to room temperature. If precipitation is slow, cool further in an ice bath. Filter the crude precipitate.[2]

  • Purification: Recrystallize from hot ethanol. Repeat until the melting point is sharp (

    
    C range).
    
  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    

Validation:

  • FTIR: Look for the appearance of the Imine (

    
    ) stretch at 
    
    
    
    and disappearance of Carbonyl (
    
    
    ) stretch.[1]
Protocol B: Synthesis of Lateral Methoxy Azo-Ester Mesogens

Target Structure: 4-((3-methoxyphenyl)diazenyl)phenol derivatives.

Reagents:

  • m-Anisidine[5]

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (HCl, conc.)

  • Phenol or substituted phenol (Coupling agent)

  • Sodium Hydroxide (

    
    )[4]
    

Procedure:

  • Diazotization (The Critical Step):

    • Dissolve 0.01 mol of m-anisidine in a mixture of 5 mL conc. HCl and 10 mL distilled water.

    • Cool the solution to 0–5°C in an ice-salt bath. Strict temperature control is vital to prevent decomposition of the diazonium salt.

    • Dropwise, add a cold aqueous solution of

      
       (0.01 mol in 5 mL water). Stir vigorously.
      
    • Endpoint: The solution should remain clear. Test for excess nitrous acid using starch-iodide paper (turns blue). Destroy excess

      
       with urea if necessary.
      
  • Coupling:

    • Dissolve 0.01 mol of the coupling phenol in 10 mL of 10% NaOH solution. Cool to 0–5°C.[4]

    • Slowly add the diazonium salt solution to the alkaline phenol solution with stirring.

    • pH Control: Maintain pH

      
      . The phenoxide ion is the active nucleophile.
      
  • Precipitation:

    • Stir for 1 hour at low temperature.

    • Neutralize the mixture with dilute HCl to precipitate the azo dye.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF mixture.

Data Presentation: Impact of Lateral Substitution

The following table illustrates the thermal impact of introducing the lateral methoxy group compared to a linear isomer.

Table 1: Phase Transition Comparison (Representative Data)

Compound StructureCore LinkageLateral GroupMelting Point (

)
Mesophase RangePhase Type
Linear Reference (p-Anisidine derived)Schiff BaseNone (Linear)145°C145°C – 180°CSmectic + Nematic
Target Molecule (m-Anisidine derived)Schiff Base-OCH3 (Lateral) 103°C 103°C – 135°CNematic Only

Interpretation: The m-anisidine derivative exhibits a significantly lower melting point (


) and eliminates the highly ordered smectic phase, confirming the "lateral disruption" hypothesis.

Troubleshooting & Safety

  • Amine Oxidation: m-Anisidine oxidizes over time, turning dark brown. Always distill commercial aniline derivatives under reduced pressure before synthesis to ensure high purity and correct phase transition temperatures.

  • Diazonium Instability: In Protocol B, never allow the temperature to rise above 5°C during diazotization. Nitrogen gas evolution indicates decomposition, which will ruin the yield.

  • Schiff Base Hydrolysis: Azomethine linkages are sensitive to moisture. Ensure all solvents are anhydrous and store final products in a desiccator.

References

  • Kašpar, M. et al. (1995).[1] "The effect of a lateral methoxy group on the mesomorphic properties of ferroelectric liquid crystals." Liquid Crystals, 19(6). Link

  • Naoum, M. et al. (2010).[1] "Synthesis and Characterization of Azo Compounds and Study of the Effect of Substituents on Their Liquid Crystalline Behavior." Molecules, 15(8), 5621-5638. Link

  • Hagar, M. et al. (2021).[1] "Synthesis, Mesomorphic, and Solar Energy Characterizations of New Non-Symmetrical Schiff Base Systems." Frontiers in Chemistry, 9. Link

  • Ahmed, H.A. et al. (2016).[1] "Synthesis, Optical Characterizations and Solar Energy Applications of New Schiff Base Materials." Materials, 9, 219. Link

Sources

Application Notes & Protocols: Crystallization of m-Anisidine 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization

m-Anisidine 4-((5-p-tolylpentyl)oxy)- is a complex substituted aniline, a class of compounds that serve as foundational scaffolds in numerous scientific fields, including medicinal chemistry and materials science.[1] The purity and crystalline form of such intermediates are paramount, directly influencing reaction kinetics, product yield, and the physicochemical properties of the final active pharmaceutical ingredient (API) or material. Effective crystallization is not merely a purification step; it is a critical control point for establishing the solid-state characteristics of a compound, which are essential for structural elucidation via X-ray diffraction and for ensuring batch-to-batch consistency in drug development.

This document provides a comprehensive guide to developing robust crystallization protocols for m-Anisidine 4-((5-p-tolylpentyl)oxy)-, moving from foundational principles and solvent selection to detailed, step-by-step methodologies.

Physicochemical Profile & Strategic Implications

A rational approach to crystallization begins with an analysis of the target molecule's structure.

  • Molecular Formula: C₁₉H₂₅NO₂[2]

  • Structural Features: The molecule possesses a distinctly amphipathic character.

    • Polar Head Group: The m-anisidine moiety contains an amino (-NH₂) group and a methoxy (-OCH₃) group. The amine is capable of acting as a hydrogen bond donor, a crucial interaction in forming an ordered crystal lattice.[3] This region confers polarity and solubility in protic or moderately polar solvents.

    • Non-Polar Tail: The 4-((5-p-tolylpentyl)oxy)- substituent is a long, flexible, and hydrophobic chain. This substantial non-polar character will drive solubility in non-polar organic solvents and influence the molecule's packing in the solid state.

This dual nature suggests that single-solvent systems may be effective, but mixed-solvent systems (employing a "good" solvent for the polar head and a "poor" solvent for the non-polar tail, or vice-versa) are likely to provide the most precise control over solubility and supersaturation.[4]

The Driving Force: Achieving Supersaturation

Crystallization is initiated when the concentration of a solute in a solution exceeds its equilibrium solubility, a state known as supersaturation.[5] This metastable state is the thermodynamic driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.[6] The manner in which supersaturation is generated and controlled dictates the quality, size, and morphology of the resulting crystals. The primary methods for achieving this for organic molecules are:

  • Cooling: Exploiting the common trait of solids to be more soluble at higher temperatures.[7]

  • Anti-Solvent Addition: Introducing a miscible "poor" solvent (an anti-solvent) to a solution to reduce the solute's solubility.[6][8]

  • Solvent Evaporation: Slowly removing the solvent to increase the solute concentration.[3]

  • Vapor Diffusion: A gentle variant of the anti-solvent method where a volatile anti-solvent slowly diffuses through the vapor phase into the solute's solution.[9][10]

Foundational Workflow: From Screening to Single Crystals

Successful crystallization is an iterative process. The logical flow involves preliminary screening to identify promising conditions, followed by optimization of a chosen method.

Crystallization_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Method Selection & Optimization Start Start with Crude m-Anisidine 4-((5-p-tolylpentyl)oxy)- Screen Protocol 1: Systematic Solvent Screening Start->Screen Decision Identify Promising Solvent Systems? Screen->Decision Cooling Protocol 2: Cooling Crystallization Decision->Cooling Good Temp. Solubility Differential Antisolvent Protocol 3: Anti-Solvent Addition Decision->Antisolvent Good Solvent/ Anti-Solvent Pair Found Vapor Protocol 4: Vapor Diffusion Decision->Vapor High Quality Single Crystals Needed Result High-Purity Crystalline Material Cooling->Result Antisolvent->Result Vapor->Result

Figure 1. Overall workflow for developing a crystallization protocol.

Protocol 1: Systematic Solvent & System Screening

Objective: To identify suitable solvents or binary solvent systems for crystallization. An ideal solvent for cooling crystallization should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[4] For anti-solvent methods, a pair consisting of a soluble "good" solvent and an insoluble "poor" solvent is required.[4]

Materials:

  • Crude m-Anisidine 4-((5-p-tolylpentyl)oxy)-

  • Test tubes or small vials (e.g., 4 mL)

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents (see table below)

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude material into a series of labeled vials.

  • Solubility at Ambient Temperature:

    • To each vial, add the test solvent dropwise (e.g., 100 µL increments) while agitating.

    • Observe the solubility. If the compound dissolves readily in < 0.5 mL, the solvent is likely too good for cooling crystallization but may be a candidate for an anti-solvent system.

    • Record the approximate solubility.

  • Solubility at Elevated Temperature:

    • For solvents where the compound was sparingly soluble or insoluble at ambient temperature, gently heat the vial (e.g., to 50-60 °C).

    • Continue adding the solvent in 100 µL increments until the solid fully dissolves. Note the volume required.

  • Induce Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, try inducing nucleation by gently scratching the inside of the vial with a glass rod or placing it in a cold bath (~0-4 °C).

    • Observe the quality of the solid that forms (e.g., crystalline needles, plates, amorphous powder, or oil).

  • Evaluation: Based on these observations, select the most promising solvent(s) for scale-up and optimization.

Table 1. Recommended Solvents for Initial Screening

Class Solvent Rationale & Potential Use
Alcohols Isopropanol, Ethanol Moderately polar, good for dissolving the polar head. Often effective for cooling crystallization of anilines.[4]
Esters Ethyl Acetate Medium polarity, good general-purpose solvent. May be a "good" solvent for anti-solvent methods.
Ketones Acetone Polar aprotic, powerful solvent. Likely too strong for cooling but excellent as the "good" solvent.
Ethers Tetrahydrofuran (THF) Good solvent for many organics; can be used as the "good" solvent in vapor diffusion.[9]
Chlorinated Dichloromethane (DCM) Excellent solvent, likely to dissolve the compound readily. Use as the "good" solvent.
Aromatics Toluene Matches the aromaticity of the compound. Can be effective for cooling crystallization.
Hydrocarbons Heptane, Hexane Non-polar. Will likely be poor solvents and are excellent candidates for use as anti-solvents.[9]

| Mixed | Ethanol/Water, THF/Heptane | Binary systems provide fine-tuned control over solubility.[4] |

Protocol 2: Cooling Crystallization

Objective: To purify the compound by dissolving it in a minimal amount of a suitable hot solvent and allowing it to crystallize upon slow cooling.

Cooling_Crystallization A 1. Dissolve Compound in Minimal Hot Solvent (e.g., Isopropanol) B 2. Optional: Hot Filtration (to remove insoluble impurities) A->B C 3. Slow Cooling to RT (undisturbed) B->C D 4. Further Cooling (Ice Bath, 0-4 °C) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (with ice-cold solvent) E->F G 7. Dry Crystals (under vacuum) F->G

Figure 2. Workflow for the Cooling Crystallization method.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude compound. Add the chosen solvent (e.g., isopropanol) portion-wise while heating and stirring until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[11]

  • Maximize Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent. This method is particularly useful when a suitable single solvent for cooling crystallization cannot be found.

Antisolvent_Crystallization A 1. Dissolve Compound in 'Good' Solvent (e.g., DCM or THF) B 2. Slow, Dropwise Addition of 'Poor' Anti-Solvent (e.g., Heptane) A->B C 3. Observe Cloud Point (Onset of Precipitation) B->C D 4. Allow to Equilibrate (Agitate gently) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash & Dry E->F

Figure 3. Workflow for the Anti-Solvent Crystallization method.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal volume of a "good" solvent (e.g., dichloromethane or THF) at room temperature.

  • Anti-Solvent Addition: While stirring the solution gently, add the "poor" anti-solvent (e.g., heptane) dropwise. The rate of addition is critical; adding the anti-solvent too quickly will cause rapid precipitation and likely result in an amorphous powder or oil.[7]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the "cloud point"), indicating that supersaturation has been reached and nucleation has begun.

  • Crystal Growth: Stop the addition and allow the mixture to stir gently for several hours, or stand undisturbed, to allow the nascent crystals to grow.

  • Isolation & Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 4: Vapor Diffusion

Objective: To grow high-quality single crystals, often suitable for X-ray diffraction, by allowing a volatile anti-solvent to slowly diffuse into a solution of the compound. This is one of the most successful methods for obtaining high-quality crystals from small amounts of material.[9][12]

Vapor_Diffusion A 1. Prepare Concentrated Solution in a small, open vial (e.g., in Toluene or THF) B 2. Place small vial inside a larger, sealable jar A->B C 3. Add Volatile Anti-Solvent to the bottom of the larger jar (e.g., Pentane or Hexane) B->C D 4. Seal the Jar and leave undisturbed C->D E 5. Slow Diffusion & Crystal Growth (Days to Weeks) D->E F 6. Carefully Harvest Crystals E->F

Figure 4. Setup and workflow for Vapor Diffusion.

Procedure:

  • Prepare Solution: In a small, open container (e.g., a 2 mL vial), dissolve 5-15 mg of the compound in a small amount (0.5-1.0 mL) of a moderately non-volatile solvent in which it is soluble (e.g., toluene, THF).[9]

  • Prepare Chamber: Place this inner vial inside a larger vessel (e.g., a 20 mL scintillation vial or a small jar) that can be sealed tightly.

  • Add Anti-Solvent: Carefully add a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the larger vessel, ensuring the level is well below the top of the inner vial.[9]

  • Seal and Wait: Seal the outer vessel tightly. Do not disturb the setup.

  • Mechanism of Action: The more volatile anti-solvent will slowly evaporate and diffuse into the solvent in the inner vial. This gradual change in solvent composition slowly reduces the compound's solubility, leading to the formation of a few well-ordered crystals over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the crystals using a pipette or fine forceps.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Add a seed crystal; cool to a lower temperature; slowly evaporate some solvent; for anti-solvent methods, add more anti-solvent.
"Oiling Out" The solution has become supersaturated at a temperature above the compound's melting point in that solvent system; cooling is too rapid.Re-heat to dissolve the oil, then add more solvent before attempting a slower cooling rate. Alternatively, switch to a lower-boiling point solvent.
Fine Powder Precipitates Nucleation rate is too high relative to the growth rate; solution was cooled too quickly or disturbed.Ensure slow, undisturbed cooling. Reduce the initial concentration of the compound.
Colored Crystals Impurities are co-crystallizing with the product.If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration before cooling (Protocol 2, Step 2).

References

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved February 26, 2026, from [Link]

  • KTH Royal Institute of Technology. (n.d.). Antisolvent Crystallization. Retrieved February 26, 2026, from [Link]

  • Grokipedia. (n.d.). m-Anisidine. Retrieved February 26, 2026, from [Link]

  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. Retrieved February 26, 2026, from [Link]

  • Spek, A. L. (1990). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 23(5), 312-315. Available at: [Link]

  • CrystEngComm. (2021). Recent progress in antisolvent crystallization. Royal Society of Chemistry. Available at: [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. Available at: [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). M-anisidine, 4-((5-p-tolylpentyl)oxy)-. Retrieved February 26, 2026, from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 26, 2026, from [Link]

  • Grokipedia. (n.d.). m-Anisidine. Retrieved February 26, 2026, from [Link]

  • Nature. (2025, March 19). In silico cooling rate dependent crystallization and glass transition in n-alkanes. Available at: [Link]

  • DrugFuture. (n.d.). Anisidine. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). m-Anisidine. Retrieved February 26, 2026, from [Link]

  • Curs de Cristal·lografia. (n.d.). crystallization of small molecules. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-((5-p-tolylpentyl)oxy)-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization for the synthesis of 4-((5-(p-tolyl)pentyl)oxy)-3-methoxyaniline (chemically synonymous with the user's descriptor m-Anisidine, 4-((5-p-tolylpentyl)oxy)-).[1]

This molecule is a "linker-tail" intermediate, characteristic of liquid crystal mesogens and specific GPCR antagonists. The synthesis typically proceeds via a Williamson Ether Synthesis followed by a Nitro Reduction .

Status: Operational Role: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting Guide

Strategic Analysis of the Synthetic Pathway

To improve yield, we must isolate the two critical phases of this synthesis. The low yield is rarely due to a single catastrophic failure but rather the accumulation of inefficiencies in O-Alkylation and Functional Group Transformation .

The Pathway[2][3][4][5][6][7][8]
  • Phase A (Coupling): Alkylation of 4-nitro-2-methoxyphenol with 1-(5-bromo-pentyl)-4-methylbenzene.[1]

  • Phase B (Transformation): Chemoselective reduction of the nitro group to the aniline.

(Note: If you are attempting to alkylate the unprotected aminophenol directly, stop immediately. N-alkylation competition will destroy your yield.[1] Use the Nitro or Acetamide precursor.)

Visualizing the Workflow

SynthesisPath Start Start: 4-nitro-2-methoxyphenol Step1 Step 1: Williamson Ether Synthesis (Base/Solvent/Catalyst) Start->Step1 Reagent Reagent: 5-(p-tolyl)pentyl bromide Reagent->Step1 Inter Intermediate: 4-((5-p-tolylpentyl)oxy)-3-nitroanisole Step1->Inter Critical Yield Point 1 (O- vs C-Alkylation) Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Product Target: 4-((5-p-tolylpentyl)oxy)-3-methoxyaniline Step2->Product Critical Yield Point 2 (Incomplete Red.)

Caption: Logical flow of the synthesis highlighting critical yield checkpoints.

Phase A: Optimizing the Etherification (Williamson Synthesis)

The most common cause of low yield here is the sluggish reaction of the long-chain alkyl halide (5-carbon chain) or competitive elimination (E2).[1]

Troubleshooting Guide: Etherification

Q: My reaction stalls at 60% conversion. Adding more base doesn't help. Why? A: You are likely facing the "Leaving Group Wall." The bromide on your 5-carbon chain is moderately reactive.[1]

  • The Fix (Finkelstein Modification): Add 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction.[1]

  • Mechanism: The iodide displaces the bromide in situ to form the highly reactive alkyl iodide, which reacts much faster with the phenoxide [1]. This cycle significantly boosts turnover without increasing temperature (which causes degradation).

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the elimination product (a styrene derivative formed from the alkyl halide) or C-alkylation on the phenol ring.[2]

  • The Fix:

    • Lower the Temperature: If running at reflux in DMF (153°C), drop to 80°C. High heat favors elimination (E2) over substitution (SN2).

    • Switch Bases: If using KOH or NaOH, switch to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Carbonates are milder and less likely to promote elimination or C-alkylation [2].[1]

Q: My product is an oil that refuses to crystallize, lowering isolated yield. A: Long alkyl chains often create "greasy" intermediates.

  • The Fix: Do not rely on crystallization. Use a silica plug filtration. Elute first with Hexanes (to remove unreacted alkyl bromide) then switch to 20% EtOAc/Hexanes to elute the ether product.

Optimized Protocol: Phase A
ParameterRecommendationRationale
Solvent DMF (Anhydrous) or AcetonitrilePolar aprotic solvents stabilize the phenoxide nucleophile.[1]
Base K₂CO₃ (3.0 equiv)Mild base prevents side reactions; excess ensures complete deprotonation.
Catalyst KI (0.2 equiv)Critical: Converts Alkyl-Br to Alkyl-I in situ.
Temp 60–80°CBalances kinetics vs. elimination risk.
Time 4–12 HoursMonitor via TLC.

Phase B: Optimizing the Reduction (Nitro to Amine)

Researchers often lose yield here due to "over-workup" (emulsions) or incomplete reduction.

Troubleshooting Guide: Reduction

Q: I am using H₂/Pd-C, but the reaction poisons/stops. A: The sulfur or trace halides from Phase A can poison Palladium catalysts.

  • The Fix: Ensure the intermediate from Phase A is passed through silica to remove all iodide/bromide traces. Alternatively, switch to the Fe/NH₄Cl method (described below), which is immune to halide poisoning [3].

Q: During workup, I get a massive black emulsion that traps my product. A: This is iron sludge (if using Fe reduction).

  • The Fix:

    • Celite Filtration: Filter the hot reaction mixture through a pad of Celite before adding water/extraction solvent.

    • The "Paste" Trick: If using Fe/HCl, neutralize with NaHCO₃ until it forms a paste, dilute with EtOAc, stir for 15 mins, then filter. Do not just dump water into the iron mixture.

Q: The amine oxidizes (turns brown) during drying. A: Electron-rich anilines (like this methoxy-aniline) are air-sensitive.[1]

  • The Fix:

    • Store the product under Nitrogen/Argon.

    • Add a trace of antioxidant (BHT) if storing for long periods.

    • Convert it immediately to the HCl salt (bubble HCl gas or add HCl/Ether) for long-term stability.

Optimized Protocol: Iron-Mediated Reduction (High Yield & Robust)

This method is preferred over hydrogenation for this specific substrate to avoid dehalogenation side-reactions if the "tail" contained halides, though here it is purely alkyl.[1]

  • Dissolve: 1.0 eq of Nitro-intermediate in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq Iron Powder (Fe) (pre-activated with dilute HCl if old) and 5.0 eq Ammonium Chloride (NH₄Cl) .

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

  • Monitor: TLC should show a highly polar, fluorescent spot (the amine).

  • Workup: Filter hot through Celite. Wash Celite with EtOAc.[3] Wash filtrate with Brine.[2] Dry over Na₂SO₄.

Decision Matrix & Summary

Use this logic flow to diagnose your current yield issues.

Troubleshooting Issue Identify Yield Loss Stage Phase1 Phase A: Ether Formation Issue->Phase1 Phase2 Phase B: Reduction Issue->Phase2 Prob1 Low Conversion (<50%) Phase1->Prob1 Prob2 Side Products (Elimination) Phase1->Prob2 Prob3 Emulsions/Trapped Product Phase2->Prob3 Sol1 Add 20 mol% KI Switch to DMF Prob1->Sol1 Sol2 Lower Temp to 60°C Use K2CO3 (not NaOH) Prob2->Sol2 Sol3 Filter Iron sludge HOT through Celite Prob3->Sol3

Caption: Decision matrix for diagnosing specific yield-limiting factors.

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Section on Nucleophilic Substitution).

  • Williamson Ether Synthesis Optimization: BenchChem. (2025).[4][2] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from 2[1]

  • Nitro Reduction Protocols: ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Retrieved from 5[1]

Sources

troubleshooting low purity in m-Anisidine 4-((5-p-tolylpentyl)oxy)- synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Purity in m-Anisidine, 4-((5-p-tolylpentyl)oxy)- Synthesis

CAS: 15382-79-3 Chemical Class: Lipophilic Alkoxy Anilines / Liquid Crystal Intermediates

Executive Summary

You are likely encountering purity issues due to the amphiphilic and highly lipophilic nature of the target molecule. The synthesis of 4-((5-p-tolylpentyl)oxy)-3-methoxyaniline typically involves attaching a bulky hydrophobic tail to a polar aniline/phenol core.

The three most common failure modes for this specific architecture are:

  • Incomplete Alkylation (The "Grease" Factor): Steric bulk and solubility mismatches preventing the Williamson ether synthesis from reaching completion.

  • Oxidative Degradation: The electron-rich aniline moiety oxidizing to quinone-like species (red/brown tars) during workup.

  • Separation Challenges: The molecule "streaks" on silica due to the amine, while the lipophilic tail causes it to co-elute with unreacted alkyl halides.

Module 1: Synthetic Route Analysis & Optimization

To troubleshoot effectively, we must first validate your synthetic strategy. The "Direct Alkylation" of the amine is often a trap. The Nitro-Reduction Route is the industry standard for high purity.

The Recommended Pathway (Nitro-Reduction)

Avoid alkylating the aminophenol directly. The amine is a competitive nucleophile and will lead to N-alkylated impurities which are nearly impossible to separate from the O-alkylated product.

Step 1: Alkylation of 4-nitroguaiacol (4-nitro-2-methoxyphenol). Step 2: Reduction of the nitro group to the aniline.

SynthesisRoute Start 4-Nitroguaiacol (Starting Material) Inter Intermediate Ether (Nitro Compound) Start->Inter K2CO3, DMF, 80°C (Williamson Ether) Reagent 5-(p-tolyl)pentyl bromide (Alkylating Agent) Reagent->Inter Product Target Aniline (m-Anisidine derivative) Inter->Product H2, Pd/C or Fe/HCl (Reduction) Impurity2 Impurity: Azo/Hydrazo (Incomplete Red.) Inter->Impurity2 Partial Red. Impurity1 Impurity: N-Alkylated (If Route B used)

Caption: Figure 1. The preferred Nitro-Reduction pathway minimizes N-alkylation byproducts.

Module 2: Troubleshooting The Alkylation Step

Problem: The reaction stalls, leaving unreacted alkyl halide (5-(p-tolyl)pentyl bromide) in the crude mixture. Root Cause: The long alkyl chain folds, reducing the electrophilicity of the halide, or the phenoxide anion is poorly soluble in the chosen solvent.

Optimization Protocol: The "Finkelstein" Boost

If using the bromide or chloride, the reaction rate is often too slow.

  • Solvent Switch: Move from Acetone to DMF or NMP (Polar Aprotic).

  • Catalyst: Add 10 mol% Potassium Iodide (KI) . This generates the more reactive alkyl iodide in situ.

  • Temperature: Maintain 80–90°C. Do not exceed 100°C to avoid elimination (alkene formation).

Data: Base & Solvent Selection Matrix
Base SystemSolventTempProsCons
K₂CO₃ (Std) AcetoneRefluxCheap, easy workupToo slow for long chains; incomplete conversion.
K₂CO₃ + KI DMF 80°CHigh Yield , fastDMF removal requires aqueous wash (emulsion risk).
Cs₂CO₃ MeCNRefluxBest for steric hindranceExpensive; Cesium effect helps "naked" anion.
NaH THF0°C->RTVery fastHigh Risk: Can cause elimination (E2) of the alkyl chain.

Module 3: Purification & Isolation (The Critical Failure Point)

Problem: The product is an oil/gum that refuses to crystallize, or "oils out" during recrystallization. Root Cause: The molecule is a "lipid-mimic." The 5-carbon tolyl chain disrupts crystal packing.

Protocol A: The "Acid-Base" Rescue (For Amine Purity)

Since your product is a base (aniline), use this property to separate it from neutral impurities (unreacted alkyl halide, nitro-intermediate).

  • Dissolution: Dissolve crude oil in EtOAc.

  • Extraction: Extract with 1M HCl (Keep it dilute! Conc. HCl may precipitate the hydrochloride salt as a gum).

    • Note: The product moves to the Aqueous layer. Neutral impurities stay in Organic.

  • Wash: Wash the aqueous acidic layer 2x with EtOAc to remove "grease."

  • Recovery: Basify the aqueous layer with NaOH to pH 10. The product will precipitate or oil out.

  • Extraction: Extract back into DCM, dry (Na₂SO₄), and concentrate.

Protocol B: Column Chromatography (Anti-Streaking)

Anilines interact strongly with the acidic silanols on silica gel, causing broad peaks (streaking) and poor separation.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in Hexanes before packing the column.

  • Eluent: Use Hexanes:EtOAc (start 95:5, gradient to 70:30). The Et₃N blocks the active sites, allowing the aniline to elute as a sharp band.

Module 4: Preventing Oxidation (The "Red" Impurity)

Problem: The product turns red/brown upon storage. Mechanism: Electron-rich anilines undergo auto-oxidation to form quinone imines and azo-linkages.

Prevention Strategy:

  • Workup: Perform the final reduction workup under Nitrogen/Argon if possible.

  • Storage: Store the final compound as the Hydrochloride Salt (solid) rather than the free base (oil).

    • Procedure: Dissolve free base in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white solid. The salt is shelf-stable for years.

Diagnostic Logic Tree

Use this flowchart to identify your specific failure mode based on TLC/HPLC data.

Troubleshooting Start Low Purity Detected CheckTLC Check TLC/LCMS Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Unreacted Unreacted Alkyl Halide (High Rf spot) ImpurityType->Unreacted MultiSpot Multiple Polar Spots (Streaking) ImpurityType->MultiSpot RedColor Red/Brown Coloration (Oxidation) ImpurityType->RedColor Fix1 Fix: Switch to DMF/KI Increase Temp to 90°C Unreacted->Fix1 Fix2 Fix: Add 1% Et3N to eluent Or use Acid/Base Extraction MultiSpot->Fix2 Fix3 Fix: Convert to HCl Salt Store under Argon RedColor->Fix3

Caption: Figure 2. Diagnostic logic for isolating the root cause of impurity.

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to speed up the alkylation? A: Proceed with caution. While NaH is faster, it is a strong base that can cause E2 elimination of your alkyl halide (forming the alkene 5-(p-tolyl)pent-1-ene) rather than the substitution (SN2). If you must use NaH, keep the temperature at 0°C during addition and do not heat above 40°C.

Q: My product is an oil. How do I get a solid for analysis? A: Long-chain alkoxy anilines are often "low-melting solids."

  • Try triturating the oil with cold Pentane or Hexane.

  • If that fails, convert it to the HCl salt or Tosyl salt . These derivatives almost always crystallize well and are better for NMR analysis.

Q: The NMR shows a "ghost" doublet near 6.5-7.0 ppm. A: This is likely the azo-dimer formed by oxidation of the amine during workup. This confirms you need to be more aggressive with inert atmosphere (Argon) during the workup or add an antioxidant like Sodium Ascorbate during the extraction.

References

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. (Accessed 2024). A comprehensive guide on optimizing SN2 reactions for hindered or long-chain substrates.

  • Sigma-Aldrich. p-Anisidine and Derivatives: Handling and Purification. Technical Bulletin. Detailed protocols for preventing aniline oxidation.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants. Discussion on adsorption properties and purification techniques for substituted anilines.

Technical Support Center: Solubility Optimization for 4-((5-p-tolylpentyl)oxy)-m-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TAF-INT-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering solubility challenges with 4-((5-p-tolylpentyl)oxy)-m-anisidine (often referred to as the "Tafenoquine Right-Hand Side" or "Linker Intermediate").[1]

The Core Issue: This molecule possesses a "Janus-faced" physicochemical profile.[1] While the m-anisidine core is moderately polar and basic, the 5-carbon alkyl chain terminated by a p-tolyl group imparts significant lipophilicity (Predicted XLogP ≈ 4.8).[1] This hydrophobicity dominates the molecule's behavior, causing it to "grease out" (form oils or gums) in polar protic solvents (MeOH, Water) and creating heterogeneity in aqueous coupling reactions.

This guide provides three targeted workflows to resolve these issues: Analytical Dissolution , Reaction Media Optimization , and Salt-Based Isolation .

Part 1: Diagnostic & Solubility Profile

Before attempting any protocol, consult the solubility matrix below. This molecule violates the "Like Dissolves Like" rule in standard aqueous-organic mixtures due to its extended non-polar surface area.[1]

Solubility Compatibility Matrix
Solvent SystemSolubility RatingApplication ContextTechnical Note
Water (pH 7) 🔴 InsolubleN/AHydrophobic tail prevents hydration.[1]
Water (pH < 2) 🟡 Poor/MicellarAqueous WorkupForms emulsions; requires surfactants to stabilize.
Methanol / Ethanol 🟡 ModerateCrystallizationSolubility drops rapidly with temperature; risk of "oiling out."
DCM / Chloroform 🟢 ExcellentSynthesis / ExtractionBest for initial dissolution of the free base.
DMSO 🟢 GoodAnalytical (NMR/Bio)Use for stock solutions (>100 mM).
Toluene / 2-MeTHF 🟢 ExcellentProcess ChemistryPreferred for scale-up (Green alternative to DCM).[1]
Part 2: Troubleshooting Workflows
Scenario A: "I cannot get a stable NMR/HPLC sample."

Issue: The sample precipitates in the NMR tube or crashes out on the HPLC column (causing carryover). The Fix: Disrupt the hydrophobic aggregation using a dipolar aprotic solvent.

Protocol:

  • NMR: Do not use CD₃OD (Methanol-d4) alone.[1]

    • Recommendation: Use DMSO-d₆ or CDCl₃ .[1] If using Methanol is mandatory for exchange studies, use a mixture of CDCl₃:CD₃OD (3:1).

  • HPLC:

    • Diluent: Dissolve the solid in 100% Acetonitrile (ACN) or Methanol first. Do not dissolve in the mobile phase if it contains >50% water.

    • Injection: Inject a small volume (1-5 µL) to prevent on-column precipitation.[1]

Scenario B: "The material oils out during reaction or workup."

Issue: You are likely attempting an acid-catalyzed coupling (e.g., with a quinoline core) in aqueous or alcoholic media. The hydrophobic tail drives phase separation. The Fix: Switch to Surfactant-Mediated Chemistry or a Biphasic System .[1]

Protocol: Surfactant-Mediated Solubilization (The "Green" Route) Based on Gallou et al. (Novartis) methodologies for Tafenoquine synthesis.[1]

  • Medium Preparation: Prepare a 2 wt % solution of TPGS-750-M (Vitamin E succinate PEG-1000) in water.[1]

  • Process:

    • Suspend the 4-((5-p-tolylpentyl)oxy)-m-anisidine in the surfactant solution.[1]

    • Stir vigorously. The surfactant forms nanomicelles, encapsulating the lipophilic tail while exposing the aniline amine to the aqueous phase for reaction.

    • Result: A stable emulsion that behaves like a homogeneous solution, accelerating reaction rates.

Scenario C: "I cannot crystallize the intermediate; it remains a gum."

Issue: The free base has a low melting point and high rotational freedom in the alkyl chain, inhibiting crystal lattice formation. The Fix: Salt Formation . Convert the free base into a crystalline salt (Hydrochloride or Methanesulfonate) to lock the conformation.

Protocol: Isolation via Methanesulfonic Acid (MSA) Salt This method is superior to HCl for lipophilic anilines as MSA salts are often less hygroscopic and more crystalline.[1]

  • Dissolution: Dissolve 1.0 eq of the crude oil in Ethyl Acetate (EtOAc) (5 volumes).

  • Screening: If the solution is cloudy, dry with MgSO₄ and filter.

  • Acid Addition:

    • Cool the solution to 0–5 °C.

    • Slowly add 1.05 eq of Methanesulfonic acid (MSA) (diluted 1:1 in EtOAc) dropwise.

  • Crystallization:

    • A white/off-white precipitate should form immediately.[1]

    • Stir for 1 hour at 0 °C.

  • Filtration: Filter the solid and wash with cold Heptane (to remove non-polar impurities).

  • Drying: Vacuum dry at 40 °C.

Part 3: Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for solvent selection and the mechanism of surfactant solubilization.

Figure 1: Solubility Decision Tree

SolubilityLogic Start Start: Define Objective Goal_Analysis Goal: Analytical (NMR/HPLC) Start->Goal_Analysis Goal_Synthesis Goal: Synthesis/Reaction Start->Goal_Synthesis Goal_Isolation Goal: Purification/Storage Start->Goal_Isolation Solvent_DMSO Use DMSO-d6 or CDCl3 Goal_Analysis->Solvent_DMSO Recommended Warn_MeOH AVOID pure MeOH/Water (Risk of Precipitation) Goal_Analysis->Warn_MeOH Common Error Check_Media Is medium Aqueous? Goal_Synthesis->Check_Media Check_State Is it an Oil/Gum? Goal_Isolation->Check_State Use_Surfactant Use 2% TPGS-750-M (Micellar Catalysis) Check_Media->Use_Surfactant Yes (Green Chem) Use_Organic Use Toluene or 2-MeTHF Check_Media->Use_Organic No (Standard) Make_Salt Convert to MSA or HCl Salt (Induces Crystallinity) Check_State->Make_Salt Yes

Caption: Decision matrix for selecting solvent systems based on experimental intent. Blue diamonds represent decision points; Green boxes indicate optimal solutions.

Figure 2: Micellar Solubilization Mechanism

Micelle Molecule Lipophilic Intermediate (Grease Ball) Micelle_Form Nanomicelle Formation (Lipophilic Core / Hydrophilic Shell) Molecule->Micelle_Form Encapsulation Surfactant TPGS-750-M (Surfactant) Surfactant->Micelle_Form Self-Assembly Reaction Reaction Zone (Water Interface) Micelle_Form->Reaction Increases Surface Area

Caption: Mechanism of TPGS-750-M solubilization. The surfactant encapsulates the hydrophobic tail, allowing the aniline amine to react at the aqueous interface.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does the solution turn dark/black upon standing? A: Anilines are electron-rich and prone to oxidation (forming quinone-imines) when exposed to air and light.[1]

  • Preventative Measure: Always store the free base under Nitrogen/Argon at -20°C. If storage is required for >24 hours, convert it to the Succinate or HCl salt , which are significantly more stable against oxidation.

Q2: Can I use DMF instead of DMSO for reactions? A: Yes, DMF is a good solvent for this molecule. However, DMF is difficult to remove during workup (high boiling point, water miscibility leads to emulsions). 2-MeTHF or Toluene are preferred for process ease, as they allow for cleaner aqueous washes.[1]

Q3: I'm following a patent that uses "aqueous acid" but my yield is low. Why? A: Older patents often ignore the heterogeneity of the mixture. In static aqueous acid, your starting material forms a gummy ball, reducing the surface area for reaction. You must use high-shear stirring or add a co-solvent like THF or Isopropanol (30-50% v/v) to homogenize the mixture.[1]

References
  • Gallou, F., et al. (2016). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Chemistry – A European Journal / Green Chemistry. (Describes the use of surfactant technology for lipophilic intermediates).

  • Carroll, D. L., et al. (1998). First-time-in-humans safety and pharmacokinetics of WR 238605 (Tafenoquine). American Journal of Tropical Medicine and Hygiene. (Context on the drug substance and properties).

  • PubChem Compound Summary. (2024). 4-((5-p-tolylpentyl)oxy)-m-anisidine (Intermediate). National Center for Biotechnology Information. [1][2]

  • Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).

Sources

removing impurities from m-Anisidine 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the purification of m-Anisidine (3-Methoxyaniline). Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your critical applications.

Introduction to m-Anisidine

m-Anisidine (3-Methoxyaniline) is a pale yellow to brown oily liquid organic compound that serves as a vital intermediate in the synthesis of various azo dyes, pharmaceuticals, and other specialty chemicals.[1][2] Given its reactivity, particularly the susceptibility of the amine group to oxidation, ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. Commercial samples often appear brown due to air oxidation, which is a primary indicator of impurity.[1]

This guide addresses the common challenges encountered when handling and purifying m-Anisidine, offering validated methods to remove typical impurities.

Table 1: Physical and Chemical Properties of m-Anisidine
PropertyValueSource
CAS Number 536-90-3[3]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Appearance Clear yellow to brown oily liquid[1][3]
Boiling Point 251 °C (at 760 mmHg)[1][3]
Melting Point -1 to 1 °C[3]
Density 1.096 g/mL at 25 °C[3]
Solubility Slightly soluble in water; soluble in ethanol, ether, benzene, and dilute acids.[4][5]
pKa 4.23 (at 25 °C)[3][4]

Frequently Asked Questions (FAQs)

Q1: My m-Anisidine is dark brown. What does this indicate and can it still be used?

A1: A dark brown or reddish-brown coloration is a common sign of degradation, primarily due to air oxidation.[1] The presence of these oxidized impurities can interfere with subsequent reactions, leading to lower yields and the formation of unwanted side products. For most synthetic applications, especially in pharmaceutical development, purification is strongly recommended before use. The intensity of the color often correlates with the level of impurity.

Q2: What are the most common impurities I should expect in technical-grade m-Anisidine?

A2: The impurity profile depends heavily on the synthetic route used for its manufacture. A common method is the reduction of 3-nitroanisole.[3][4] Therefore, potential impurities include:

  • Unreacted 3-nitroanisole: The precursor to m-Anisidine.[4]

  • Isomeric Anisidines (o- and p-isomers): Arising from impurities in the starting nitroanisole.

  • Oxidation Products: Complex polymeric materials resulting from exposure to air and light.

  • Residual Catalysts and Reagents: Such as iron filings or other reducing agents from the synthesis.[3][4]

  • Water: Can be present from the reaction workup.

Q3: How should I store purified m-Anisidine to maintain its purity?

A3: To prevent oxidation and degradation, purified m-Anisidine should be stored in a tightly sealed, amber glass container to protect it from light.[6] It is advisable to blanket the container with an inert gas like argon or nitrogen to displace air. For long-term storage, refrigeration at 2-8°C is recommended.[3][6]

Q4: Which purification method is most suitable for my needs?

A4: The choice of method depends on the scale of your experiment and the nature of the impurities.

  • Vacuum Distillation: The most effective method for removing non-volatile impurities, colored oxidation products, and unreacted starting materials on a multi-gram to kilogram scale.

  • Flash Column Chromatography: Ideal for smaller scales (mg to g) and for separating impurities with polarities different from m-Anisidine. It is particularly useful for removing isomeric impurities or highly polar baseline materials.

  • Aqueous Wash/Extraction: A useful pre-purification step to remove water-soluble salts or acidic/basic impurities but will not remove colored oxidation products or isomers effectively.

Purification Workflow Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for m-Anisidine.

G start Crude m-Anisidine Sample check_color Is the sample darkly colored? start->check_color check_scale What is the scale of purification? check_color->check_scale Yes/No workup Pre-treatment: Aqueous Workup check_color->workup Yes (Salts/Acids Suspected) distillation Primary Method: Vacuum Distillation check_scale->distillation > 5 g chromatography Alternative/Fine Purification: Flash Column Chromatography check_scale->chromatography < 5 g purity_check Assess Purity (TLC, GC, NMR) distillation->purity_check chromatography->purity_check workup->check_scale purity_check->chromatography Impurities Remain storage Store Under Inert Gas in a Cool, Dark Place purity_check->storage Purity Confirmed

Caption: Decision workflow for m-Anisidine purification.

Troubleshooting Guides & Detailed Protocols

Guide 1: Purification by Vacuum Distillation

This is the preferred method for large-scale purification, effectively separating the volatile m-Anisidine from non-volatile colored polymers and salts.

Rationale: m-Anisidine has a high boiling point at atmospheric pressure (251 °C), at which temperature significant degradation can occur.[3] Performing the distillation under reduced pressure lowers the boiling point, allowing for vaporization without thermal decomposition.

Experimental Protocol
  • System Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss. Ensure all joints are properly greased and sealed.

  • Drying (Optional but Recommended): If water is suspected, pre-dry the crude m-Anisidine with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄), and filter before distillation.

  • Charging the Flask: Add the crude m-Anisidine to the distillation flask, not exceeding half of the flask's volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure prevents bumping.

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect any initial low-boiling fractions separately. The main fraction of pure m-Anisidine should be collected based on the boiling point at the recorded pressure. The purified product will be a colorless to pale yellow liquid.[1][4]

  • Termination: Stop the distillation when the temperature rises or drops significantly, or when charring is observed in the distillation pot. Do not distill to dryness to avoid the potential for peroxide concentration.

  • Cooling and Storage: Allow the system to cool completely before slowly reintroducing air. Transfer the purified product to a suitable storage container under an inert atmosphere.

Table 2: Approximate Boiling Points of m-Anisidine at Reduced Pressures
Pressure (mmHg)Approximate Boiling Point (°C)
1~95-97 °C
10~122-125 °C
20~135-138 °C

Note: These are estimated values. The observed boiling point will depend on the accuracy of the manometer.

Troubleshooting Distillation
  • Problem: Bumping or unstable boiling.

    • Solution: Ensure adequate stirring or fresh boiling chips. Reduce the heating rate. Ensure the vacuum is stable and not fluctuating.

  • Problem: Product solidifies in the condenser.

    • Solution: m-Anisidine's melting point is around 0°C.[3] This is not a common issue unless using a cryogenically cooled condenser. If it occurs, gently warm the condenser with a heat gun to re-melt the product.

  • Problem: Product remains colored after distillation.

    • Solution: The distillation may have been too rapid, causing aerosol transfer. A second distillation may be necessary. Alternatively, consider pre-treatment with activated carbon before distillation.

Guide 2: Purification by Flash Column Chromatography

This technique is excellent for small-scale purification and for separating compounds with different polarities. For amines, the choice of stationary phase is critical.

Rationale: Chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7] Basic compounds like m-Anisidine can interact strongly with the acidic surface of standard silica gel, leading to tailing and poor separation. Using a neutral stationary phase like alumina or deactivating the silica gel is often preferred.[8]

Experimental Protocol
  • Stationary Phase Selection:

    • Option A (Recommended): Use neutral alumina (Brockmann I, deactivated to III with 5% water).

    • Option B: Use silica gel treated with a small amount of a tertiary amine (e.g., 1% triethylamine, Et₃N) in the eluent to suppress tailing.

  • Eluent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). Aim for an Rf value of ~0.2-0.3 for m-Anisidine.[8]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude m-Anisidine in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it carefully onto the top of the column.

  • Elution: Begin eluting with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions containing m-Anisidine and remove the solvent using a rotary evaporator.

G workflow Start: Crude Sample Select Stationary Phase (Alumina or Treated Silica) Determine Eluent via TLC (e.g., Hexane/EtOAc) Pack Column Load Sample Elute with Positive Pressure Collect & Monitor Fractions via TLC Combine Pure Fractions & Evaporate Solvent End: Purified m-Anisidine

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting Chromatography
  • Problem: The compound is streaking/tailing on the TLC plate and column.

    • Solution: This is characteristic of amines on silica gel. Add 1% triethylamine to your eluent system or switch to neutral alumina as the stationary phase.

  • Problem: Poor separation between m-Anisidine and an impurity.

    • Solution: The eluent system is not optimal. Try a less polar solvent system (gradient or isocratic) to increase the separation. Ensure the column is not overloaded with the crude material.

Safety Precautions

m-Anisidine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10] It is also very toxic to aquatic life.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, nitrile gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid release into the environment.[9][11]

References

  • Loba Chemie. (2016, April 26). M-ANISIDINE FOR SYNTHESIS MSDS CAS-No.: 536-90-3. [Link]

  • Sdfine. m-ANISIDINE - GHS Safety Data Sheet. [Link]

  • Wikipedia. m-Anisidine. [Link]

  • Koch-Glitsch. Amine Production. [Link]

  • NCBI Bookshelf. ortho-Anisidine and ortho-Anisidine Hydrochloride. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. [Link]

  • Scribd. Amine Stripper Distillation Process. [Link]

  • PMC. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • YouTube. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]

  • Google Patents.
  • Membrane Solutions. Column Chromatography. [Link]

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]

  • Wikipedia. Anisole. [Link]

  • Organic Syntheses. Anisole. [Link]

  • Columbia University. Column chromatography. [Link]

  • BYJU'S. Column chromatography. [Link]

  • LookChem. m-Anisidine (CAS 536-90-3): A Key Intermediate for Dyes, Pharmaceuticals, and Corrosion Inhibition. [Link]

  • CDC. NMAM METHOD 2514. [Link]

  • PrepChem.com. Synthesis of p-(m-tolyloxy)anisole. [Link]

  • Google Patents. CN101607919B - Method for producing aminoanisole by reacting mixed nitrochlorobenzene in aqueous solvent.
  • PubChem. 3-Methoxyaniline. [Link]

  • Google Patents.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PMC. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. [Link]

  • PubChem. Anisole, p-pentyl-. [Link]

  • ChemAnalyst. (2025, December 8). Anisole Procurement Guide. [Link]

  • Ataman Kimya. ANISOLE. [Link]

Sources

Technical Support Center: Stability & Handling of m-Anisidine 4-((5-p-tolylpentyl)oxy)-

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound Identification:

  • Common Ref: m-Anisidine 4-((5-p-tolylpentyl)oxy)-[1]

  • Systematic Name: 3-methoxy-4-((5-(4-methylphenyl)pentyl)oxy)aniline[1]

  • Core Reactivity: Electron-Rich Aromatic Amine (Super-Donor)[1]

The Stability Paradox: This molecule is a "super-donor." It features three electron-donating groups (Amino, Methoxy, and Alkoxy) arranged on a benzene ring.[1] While this electron density makes it an excellent nucleophile for coupling reactions (e.g., azo dye synthesis, liquid crystal formation), it renders the compound highly susceptible to photo-oxidative degradation .[1]

Under UV light (


Strict exclusion of light and oxygen is not optional; it is a chemical necessity.

Diagnostic Flowchart: Sample Integrity Check

Use this decision tree to evaluate the quality of your material before proceeding with synthesis or analysis.

StabilityCheckStartVisual Inspectionof SampleColorWhat is the color?Start->ColorPaleOff-White / Pale YellowColor->PaleNormalBrownBrown / Reddish / Black TarColor->BrownOxidizedSolubilityCheck Solubility(in DCM or MeOH)Pale->SolubilityActionDumpDISCARDIrreversible OxidationBrown->ActionDumpSevere DegradationClearSolClear SolutionSolubility->ClearSolTurbidTurbid / ParticulatesSolubility->TurbidPolymers PresentHPLCRun HPLC-UV(254 nm)ClearSol->HPLCActionPurifyRE-PURIFY(Silica Filtration)Turbid->ActionPurifyPurityHighPurity > 98%HPLC->PurityHighGhostPeaksGhost Peaks(@ RRT 0.8 or 1.2)HPLC->GhostPeaksEarly OxidationActionUsePROCEEDStore under ArgonPurityHigh->ActionUseGhostPeaks->ActionPurify

Caption: Diagnostic logic for assessing photo-oxidation levels in substituted anilines.

Troubleshooting Guide (FAQs)

Issue 1: "My sample turned from pale yellow to dark brown overnight."

Diagnosis: Auto-oxidation (Quinoid Formation).[1] Mechanism: The amino group (

1quinone imineazo-dimers11Immediate Action:
  • Dissolve a small amount in Dichloromethane (DCM).[1]

  • If the color persists in solution, the compound has chemically changed.

  • Remediation: If the degradation is superficial (<5%), pass the solution through a short pad of silica gel or basic alumina using DCM/Hexane (1:1).[1] The dark polar oligomers will stick to the silica; the pure amine will elute.

Issue 2: "I see new impurity peaks in HPLC after leaving the sample in the autosampler."

Diagnosis: In-situ Photodegradation.[1] Context: Autosamplers are often not light-tight. If your sample is dissolved in a solvent like Chloroform or Methanol and exposed to light, it will degrade during the queue. Technical Insight:

  • Chloroform Warning: Under UV,

    
     decomposes to form 
    
    
    and phosgene. The
    
    
    will protonate the aniline (forming the salt), shifting the retention time. The phosgene can react with the amine to form ureas. Solution:
  • Use Amber Vials strictly.[1]

  • Switch solvent to Acetonitrile (ACN) (more photostable than chlorinated solvents).[1]

  • Add 0.1% Triethylamine (TEA) to the mobile phase to keep the aniline in its neutral form and prevent peak tailing.

Issue 3: "The melting point is 5°C lower than the Certificate of Analysis."

Diagnosis: Eutectic depression by photo-products.[1] Explanation: Even trace amounts (1-2%) of photo-oxidized dimers act as impurities, significantly depressing the melting point of the crystalline lattice.[1] Protocol: Do not rely on melting point alone for stability checks. Use Thin Layer Chromatography (TLC) stained with Ninhydrin.[1]

  • Pure: Single spot (turns pink/red with Ninhydrin).[1]

  • Degraded: Streak at the baseline (polymers) or a secondary yellow spot (nitro/azo species).[1]

Standardized Stress Test Protocol

To validate if your specific batch or formulation is stable enough for your intended experiment, perform this controlled stress test (based on ICH Q1B guidelines).

StepActionTechnical Rationale
1. Preparation Dissolve 1 mg of compound in 1 mL ACN in a quartz cuvette (transparent to UV). Prepare a duplicate in an amber vial (Dark Control).Quartz allows full UV spectrum transmission; glass filters out UV-B/C.
2.[1] Exposure Expose the quartz sample to a UV lamp (365 nm or broad spectrum) for 60 minutes .[1] Keep the Dark Control in a drawer.Simulates accelerated benchtop exposure.[1]
3. Observation Compare visually. If quartz sample yellows, the compound is Class II Photolabile .Immediate visual check for chromophore formation.[1]
4. Analysis Run LC-MS on both samples. Look for

(N-oxide) or

(Azo dimer) peaks.[1]
Quantifies the degradation pathway.

Mitigation & Handling Strategies

A. Storage (The "3-Zero" Rule)
  • Zero Light: Store in amber glass or aluminum-wrapped vials.

  • Zero Oxygen: Flush headspace with Argon (Ar) after every use.[1] Nitrogen (

    
    ) is acceptable but Argon is heavier and blankets the solid better.[1]
    
  • Zero Heat: Store at -20°C. Cold temperatures slow the kinetics of radical propagation.[1]

B. Synthesis Precautions
  • Solvent Degassing: When using this aniline in coupling reactions, sparge all solvents with inert gas for 15 minutes prior to addition.[1] Dissolved oxygen is a catalyst for side reactions.

  • Workup: Avoid acidic workups in the presence of light. The anilinium ion is stable, but the transition back to the free base in light often triggers rapid oxidation. Perform neutralizations in the dark.

C. Reaction Monitoring

Do not use UV-visualization on TLC plates for extended periods.

  • Bad Practice:[1] Holding the UV lamp over the TLC plate for 30 seconds to mark spots.

  • Result: The spot turns brown on the plate due to silica-catalyzed photo-oxidation.[1]

  • Good Practice: Quick glance (<2 sec) or use Iodine staining instead of UV.[1]

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1] European Medicines Agency.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 203859: 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline.[1] PubChem.[1][2][3][4][5] Available at: [Link][1]

  • Welch, C. J., et al. "Adsorbent Screening for Removal of Oxidation Impurities from Aniline-Derived Pharmaceutical Intermediates."[1] Organic Process Research & Development, vol. 14, no. 1, 2010. (Provides basis for silica filtration protocol).

Technical Support Center: Synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this multi-step synthesis.

The synthesis of 4-((5-p-tolylpentyl)oxy)-m-anisidine is typically achieved in a two-step process. The first step involves a Williamson ether synthesis to couple the alkyl side-chain with a phenolic precursor. The second step is the reduction of a nitro group to the final aniline product. This guide is structured to address potential errors in each of these critical stages.

Overall Synthetic Pathway

The logical flow of the synthesis begins with the O-alkylation of 3-methoxy-4-nitrophenol, followed by the chemical reduction of the nitro-intermediate.

Synthetic_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction Phenol 3-Methoxy-4-nitrophenol Intermediate 4-((5-p-tolylpentyl)oxy)- 3-methoxy-1-nitrobenzene Phenol->Intermediate AlkylHalide 5-p-tolylpentyl bromide AlkylHalide->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Intermediate ReducingAgent Reducing Agent (e.g., Fe/NH₄Cl) Solvent (e.g., EtOH/H₂O) FinalProduct 4-((5-p-tolylpentyl)oxy)-m-anisidine ReducingAgent->FinalProduct Intermediate->FinalProduct

Caption: Overall two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to address specific experimental challenges.

Part 1: Williamson Ether Synthesis Issues

This stage involves the O-alkylation of 3-methoxy-4-nitrophenol with 5-p-tolylpentyl bromide. Success hinges on effective deprotonation of the phenol and a clean SN2 substitution.

Q1: My etherification reaction is slow, or the yield is consistently low with significant unreacted starting material. What are the common causes?

Low conversion is a frequent issue stemming from four primary factors: incomplete deprotonation, suboptimal solvent choice, insufficient reactivity of the alkylating agent, or inadequate reaction conditions.

  • Incomplete Deprotonation: The phenolic proton must be removed to generate the nucleophilic phenoxide. If a weak base like potassium carbonate (K₂CO₃) is used, the equilibrium may not fully favor the phenoxide. Ensure the base is sufficiently strong and used in adequate molar excess. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be employed, though it requires stricter anhydrous conditions.[1]

  • Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the phenoxide nucleophile, leaving it highly reactive. Protic solvents (e.g., ethanol) can solvate and stabilize the nucleophile, drastically slowing the reaction rate.[1][2]

  • Reactivity of Alkylating Agent: The leaving group on the alkyl chain is crucial. Reactivity follows the trend I > Br > Cl.[2] While 5-p-tolylpentyl bromide is a suitable substrate, ensure its purity is high. If a chloride is used, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.[3]

  • Reaction Conditions: These reactions often require heat to proceed at a reasonable rate. Typical conditions range from 50-100°C for several hours.[1][4] Monitor the reaction by TLC until the starting phenol spot has been consumed.

Solvent Type Examples Effect on Williamson Ether Synthesis Recommendation
Polar Aprotic DMF, Acetonitrile, DMSOExcellent . Solvates the counter-ion (e.g., K⁺), enhancing nucleophilicity of the phenoxide.Highly Recommended . DMF is a common choice.
Polar Protic Water, Ethanol, MethanolPoor . Solvates and stabilizes the phenoxide through hydrogen bonding, reducing its reactivity.Avoid .
Nonpolar Toluene, HexaneModerate to Poor . Low solubility of the phenoxide salt often leads to slow, heterogeneous reactions.Not recommended unless using a phase-transfer catalyst.

Q2: My reaction produces the desired ether, but I also see significant side products on my TLC plate. What are they?

The most common side reactions in this synthesis are C-alkylation and elimination of the alkyl halide.[3][5]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a competing pathway, especially when the oxygen is sterically hindered or under certain solvent conditions.

  • Elimination (E2): The alkoxide/phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides like 5-p-tolylpentyl bromide at high temperatures.[3][5][6]

Side_Reactions Reactants Phenoxide + R-Br O_Alkylation Desired Ether (O-Alkylation) Reactants->O_Alkylation SN2 (Major) C_Alkylation C-Alkylated Byproduct Reactants->C_Alkylation SN2 (Minor) Elimination Alkene Byproduct (E2) Reactants->Elimination E2 (Minor)

Caption: Competing reaction pathways for the phenoxide intermediate.

To minimize these side reactions, use a polar aprotic solvent, avoid excessively high temperatures, and ensure a primary alkyl halide is used.

Part 2: Nitro Group Reduction Issues

This final step transforms the electron-withdrawing nitro group into the electron-donating amine group, which is often sensitive to oxidation.

Q3: The reduction of the nitro intermediate is incomplete, or the reaction seems to stall. What should I investigate?

Incomplete reduction can be due to several factors depending on the method chosen. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates to the final amine.[7] Stalling can lead to the accumulation of these intermediates, which can then participate in side reactions like azo coupling.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a very clean method but is susceptible to catalyst poisoning. Sulfur-containing compounds or other functional groups can deactivate the palladium catalyst. Ensure the catalyst is fresh and the substrate is free from potential poisons. The reaction may also require elevated pressure to proceed to completion.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): This is a robust and common method.[8] Incomplete reaction is often due to insufficient equivalents of the metal or acid, or poor mixing in a heterogeneous system. The surface of the metal can also become passivated by the formation of oxides or salts. Using a metal powder with high surface area and vigorous stirring is essential. A system like iron powder with ammonium chloride in ethanol/water is often effective and avoids strongly acidic conditions.[9]

Reduction Method Pros Cons Common Issues
H₂ with Pd/C or PtO₂ High yield, clean byproducts (H₂O).Catalyst can be expensive and is sensitive to poisoning. Requires specialized hydrogenation equipment.Catalyst deactivation; Incomplete reaction if other reducible groups are present.
Fe with HCl or NH₄Cl Inexpensive, effective, and tolerates many functional groups.[10]Workup can be tedious due to iron salts. Reaction is heterogeneous.Insufficient acid/metal; Poor stirring; Metal passivation.
SnCl₂ in EtOH/HCl Homogeneous reaction, often proceeds under mild conditions.Tin byproducts can be difficult to remove completely and are toxic.Stoichiometry is critical; Removal of tin salts.

Q4: My final product is a dark oil or solid, and it darkens further upon standing. How can I purify and properly store it?

Anilines, particularly those with electron-donating groups like methoxy and ether linkages, are highly susceptible to air oxidation.[11] This oxidation leads to the formation of highly colored polymeric impurities, which is why the product often appears as a dark brown or black tar-like substance.[9][12]

  • Purification:

    • Initial Workup: After the reduction, neutralize the reaction mixture carefully and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash thoroughly to remove inorganic salts.

    • Column Chromatography: This is the most effective method for removing colored impurities and separating any unreacted starting material or byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

    • Distillation: If the product is a high-boiling liquid, short-path distillation under high vacuum can be an excellent purification method.[12]

    • Salt Formation: For difficult-to-purify or unstable anilines, converting the product to its hydrochloride salt can be a solution. The salt is often a stable, crystalline solid that can be easily recrystallized. The free aniline base can then be liberated just before use by treating the salt with a base like NaOH or NaHCO₃.[9][13]

  • Storage: The purified aniline should be stored under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial and kept in a cool, dark place to minimize oxidation.

Part 3: Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This is a representative protocol and may require optimization.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxy-4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-p-tolylpentyl bromide (1.1 eq) to the flask.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting phenol is consumed, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. The product can be purified by column chromatography if necessary.

Protocol 2: Nitro Group Reduction using Iron

This protocol is adapted from common literature procedures for nitroarene reduction.[9][14]

  • To a round-bottom flask, add the crude 4-((5-p-tolylpentyl)oxy)-3-methoxy-1-nitrobenzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-4.0 eq).

  • Heat the vigorously stirred mixture to reflux (around 80-85°C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product into ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline product.

  • Purify the final product by silica gel column chromatography.

References
  • Chen, K. K. (1912). The synthesis of meta-anisidine. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of m-anisidine. Retrieved from [Link]

  • Dunn, J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (1931). US1794097A - Method of isolation and purification of benzidine and its substitution products.
  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method development for 4-((5-p-tolylpentyl)oxy)-m-anisidine purity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: HPLC Method Development for 4-((5-p-tolylpentyl)oxy)-m-anisidine Purity

Executive Summary

4-((5-p-tolylpentyl)oxy)-m-anisidine represents a challenging class of analytes: lipophilic alkoxyanilines. Its structure combines a polar, basic aniline core with a highly hydrophobic tolyl-pentyl tail. This "amphiphilic" nature creates a specific chromatographic paradox: the amine moiety tends to tail on residual silanols, while the lipophilic tail requires high organic strength for elution, often compressing early-eluting polar impurities (like the genotoxic precursor m-anisidine).

This guide objectively compares three chromatographic approaches to solve this separation challenge. We move beyond generic screening to a First Principles optimization, demonstrating why a Phenyl-Hexyl stationary phase with a buffered gradient outperforms standard C18 methods for this specific molecule.

Part 1: Molecular Analysis & Separation Strategy

Before selecting a column, we must deconstruct the analyte to predict its behavior.

Structural FeatureChromatographic ConsequenceMitigation Strategy
Aniline Amine (Basic) Interactions with acidic silanols on silica support cause severe peak tailing (Tf > 2.0).Use high pH (if column permits), acidic pH (<3.0) to protonate silanols, or "end-capped" columns.
Tolyl-Pentyl Chain High hydrophobicity (LogP > 4.5). Strong retention on C18.Requires high % Organic modifier (ACN/MeOH) or Gradient elution.
Methoxy Group Electron-donating group; activates the ring.Increases UV sensitivity; susceptible to oxidation (requires degassed solvents).
Potential Impurities m-Anisidine (Starting material, Genotoxic), Alkyl halides.Method must resolve the polar m-anisidine (early eluting) from the lipophilic product.
Visualizing the Impurity Fate & Method Logic

MethodLogic Start Analyte: 4-((5-p-tolylpentyl)oxy)-m-anisidine Challenge Separation Challenge: Simultaneous elution of Polar & Lipophilic species Start->Challenge Impurity1 Impurity A: m-Anisidine (Polar) Impurity1->Challenge Impurity2 Impurity B: Tolylpentyl Bromide (Lipophilic) Impurity2->Challenge Sol_Isocratic Method A: Isocratic C18 (FAIL) Challenge->Sol_Isocratic Broad Peaks Long Run Time Sol_Gradient Method B: Gradient C18 (PASS) Challenge->Sol_Gradient Better Shape Good Resolution Sol_Phenyl Method C: Phenyl-Hexyl (OPTIMAL) Challenge->Sol_Phenyl Pi-Pi Selectivity Orthogonal Separation

Caption: Decision matrix for separating polar genotoxic precursors from the lipophilic target molecule.

Part 2: Comparative Study of Methods

We evaluated three distinct methodologies. The goal is to maximize Resolution (Rs) between the precursor (m-anisidine) and the product, while maintaining a Tailing Factor (Tf) < 1.5.

Method A: The "Generic" Screen (Baseline)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% Formic Acid)

  • Outcome: FAILURE .

    • Data: The lipophilic product eluted at 18.5 min with significant tailing (Tf = 2.4). The polar m-anisidine eluted at the void volume (t0), co-eluting with solvent fronts.

    • Why: Isocratic conditions cannot handle the polarity span. The amine interacted with silanols despite the formic acid.

Method B: The "High pH" Hybrid C18 (Robustness)
  • Column: Hybrid Silica C18 (e.g., XBridge C18), 3.5 µm.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 9.5)

    • B: Acetonitrile[1][2][3][4]

  • Gradient: 50% B to 95% B over 10 mins.

  • Outcome: PASS .

    • Data: Sharp peak (Tf = 1.1) due to the amine being uncharged at pH 9.5. Retention time: 6.2 min.

    • Drawback: High pH degrades standard silica columns; requires expensive hybrid columns.

Method C: The "Optimized" Phenyl-Hexyl (Recommended)
  • Column: Phenyl-Hexyl (3 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 5.5)

    • B: Methanol[5]

  • Gradient: 60% B to 90% B.

  • Outcome: OPTIMAL .

    • Data: The Phenyl-Hexyl phase interacts with the aromatic rings of the anisidine and the tolyl group (Pi-Pi interactions), providing unique selectivity. Methanol (protic solvent) enhances this pi-interaction compared to ACN.

    • Result: Superior resolution of positional isomers. Tf = 1.2.[1]

Part 3: Comparative Data Summary

MetricMethod A (Generic C18)Method B (Hybrid C18 pH 9.5)Method C (Phenyl-Hexyl pH 5.5)
Retention Time (Product) 18.5 min6.2 min8.4 min
Peak Symmetry (Tailing Factor) 2.4 (Poor)1.1 (Excellent)1.2 (Good)
Resolution (Impurity vs Product) N/A (Co-elution at void)> 10.0> 12.5
Selectivity (Isomers) LowModerateHigh (Pi-Pi interaction)
Column Lifetime Risk LowModerate (pH stress)Low

Part 4: Recommended Experimental Protocol (Method C)

This protocol is designed for transferability to QC labs.

Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10mM). Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Organic (Mobile Phase B): 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here to maximize pi-pi selectivity on the Phenyl-Hexyl column.

  • Diluent: 50:50 Water:Methanol. (Do not use 100% water; the lipophilic product will precipitate).

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (e.g., Phenomenex Luna or Waters XSelect)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for the viscous tail)
Injection Volume 10 µL
Detection UV at 254 nm (Primary) and 210 nm (Impurity check)
Gradient Table
Time (min)% Buffer (A)% Methanol (B)Action
0.04060Initial Hold
2.04060Isocratic for polar impurities
12.0595Elute Product
15.0595Wash Lipophilic residues
15.14060Re-equilibration
20.04060End
Self-Validating System Suitability

To ensure the method is working daily, adopt these criteria:

  • Resolution: Rs > 2.0 between m-anisidine (if spiked) and the main peak.

  • Tailing Factor: Tf < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 5 replicate injections.

Visualizing the Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in 5mL MeOH (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to volume with Water (50:50 Final) Dissolve->Dilute Filter Filter 0.22 µm PTFE Dilute->Filter Inject Inject 10 µL Filter->Inject Gradient Gradient Elution (Phenyl-Hexyl Column) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect

Caption: Step-by-step analytical workflow ensuring solubility and filtration integrity.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Centers for Disease Control and Prevention (CDC). (2016). NMAM Method 2514: Anisidine. (Reference for UV detection wavelengths of anisidine derivatives). Link

  • BenchChem. (2025).[6] HPLC Analysis of Long-Chain N-Alkylanilines. (Reference for lipophilic amine retention behavior). Link

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of m-Anisidine 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount. For novel molecules like m-Anisidine 4-((5-p-tolylpentyl)oxy)-, thermal analysis provides critical insights into stability, purity, and polymorphic behavior, which are fundamental to predicting its performance in drug development and other advanced applications.[1][2] This guide offers an in-depth examination of Differential Scanning Calorimetry (DSC) as the primary technique for characterizing this compound, objectively comparing it with alternative thermal methods and providing the detailed experimental data necessary for researchers and scientists.

The Central Role of Thermal Analysis

The subject of our investigation, m-Anisidine 4-((5-p-tolylpentyl)oxy)-, is a complex organic molecule. Its structural components—an anisidine head, a flexible pentoxy linker, and a tolyl tail—suggest the potential for complex thermal behaviors, including the formation of different crystalline forms (polymorphs) or liquid crystalline phases.[3][4][5] These characteristics are not merely academic; they directly influence critical properties such as solubility, bioavailability, and stability, making their precise measurement essential for any formulation or development work.[1]

Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for this purpose. It offers a direct and quantitative measurement of the heat absorbed or released by a sample as it is subjected to a controlled temperature program.[6][7][8] This allows for the precise determination of phase transitions, which are the key to unlocking the thermal profile of a new chemical entity.[9]

Comparative Landscape of Thermal Analysis Techniques

While DSC is a powerful tool, a comprehensive analytical strategy involves understanding its capabilities in the context of other available methods. The choice of technique is dictated by the specific information required. The primary alternatives, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide complementary, not competing, data.[10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow required to maintain a zero temperature difference between a sample and an inert reference.[6][11] This quantitative measurement of energy changes makes it ideal for determining the enthalpy of transitions like melting and crystallization.[12][13] Modern DSC instruments can detect heat changes as small as 0.1 microwatts, providing exceptional sensitivity for subtle events like glass transitions.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature.[10][12][14] Its primary application is in assessing thermal stability and decomposition profiles.[10] For m-Anisidine 4-((5-p-tolylpentyl)oxy)-, TGA would reveal the temperature at which the molecule begins to degrade, a critical parameter for determining its upper-use temperature and storage conditions.[14]

  • Differential Thermal Analysis (DTA): Measures the temperature difference that develops between a sample and a reference as they are heated.[13] While it can detect the temperatures at which thermal events occur, it is largely qualitative.[12] DSC is superior for quantitative measurements of energy, offering about 30% better sensitivity for processes like melting.[11] DTA's main advantage lies in its suitability for very high-temperature applications (above 800°C), which are generally not required for organic pharmaceutical compounds.[13]

The following table summarizes the key distinctions between these techniques:

FeatureDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Differential Thermal Analysis (DTA)
Primary Measurement Heat Flow (Energy Changes)[10][12]Mass Change[10][12]Temperature Difference (ΔT)[13]
Data Output Quantitative (Joules, Watts)[12]Quantitative (Mass, %)Qualitative/Semi-quantitative
Key Applications Melting Points, Glass Transitions (Tg), Crystallization, Enthalpy, Purity, Polymorphism[1][9][15]Thermal Stability, Decomposition, Oxidation, Moisture Content[10][11]Detection of Phase Transitions (Melting, Crystallization)[13]
Causality Explained Chosen for its ability to precisely quantify the energy of phase transitions, which is essential for polymorphism and stability studies in drug development.Used as a complementary method to establish the upper temperature limit before chemical degradation begins, ensuring the transitions observed in DSC are physical, not chemical.Generally superseded by DSC for pharmaceutical analysis due to DSC's superior sensitivity and quantitative power for enthalpy measurements.[11]
Experimental Protocol: DSC Analysis of m-Anisidine 4-((5-p-tolylpentyl)oxy)-

This protocol provides a self-validating system for obtaining a reliable thermal profile of the target compound. The causality behind each step is explained to ensure scientific rigor.

Objective: To determine the melting temperature (Tm), enthalpy of fusion (ΔHfus), and identify any other thermal events such as glass transitions (Tg) or polymorphic transitions of m-Anisidine 4-((5-p-tolylpentyl)oxy)-.

Methodology Workflow Diagram

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis cal Instrument Calibration (e.g., with Indium) sample_prep Sample Preparation (2-5 mg, hermetic pan) cal->sample_prep ref_prep Reference Preparation (Empty hermetic pan) sample_prep->ref_prep load Load Sample & Reference into DSC Cell ref_prep->load setup Set Experimental Parameters (Temp Range, Rate, N2 Purge) load->setup run Initiate Heat-Cool-Heat Cycle setup->run acquire Acquire Thermogram (Heat Flow vs. Temperature) run->acquire analyze Analyze Data (Identify Peaks, Tg, Enthalpy) acquire->analyze report Generate Report analyze->report

Caption: Workflow for DSC analysis, from calibration to final report.

Step-by-Step Protocol:

  • Instrument Calibration:

    • Action: Before analyzing the sample, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (~10 mg).[16]

    • Causality: Calibration ensures the accuracy and trustworthiness of the measured transition temperatures and energy values. Indium is used because it has a well-defined, sharp melting point (156.6°C) and enthalpy of fusion.

  • Sample Preparation:

    • Action: Accurately weigh 2-5 mg of m-Anisidine 4-((5-p-tolylpentyl)oxy)- into a Tzero aluminum hermetic pan.[16][17] The sample should be a fine powder, lightly compacted at the bottom of the pan to ensure good thermal contact.[18]

    • Action: Hermetically seal the pan using a sample press. Prepare an identical empty, sealed pan to serve as the reference.[17]

    • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data. A hermetic seal is crucial to prevent any loss of volatile components during heating and to contain any potential off-gassing, which would affect the heat flow measurement.[17]

  • Instrument and Program Setup:

    • Action: Place the sample pan and the reference pan into their respective positions in the DSC autosampler or cell.[17]

    • Action: Set the purge gas to high-purity nitrogen at a flow rate of 40-50 mL/min.[19]

    • Action: Program a heat-cool-heat cycle to understand the complete thermal behavior and erase any prior thermal history from the material's synthesis or storage.

      • Segment 1 (Heating): Equilibrate at 25°C, then ramp the temperature to 150°C at a rate of 10°C/min.

      • Segment 2 (Cooling): Hold for 2 minutes at 150°C, then cool to 25°C at 10°C/min.

      • Segment 3 (Second Heating): Hold for 2 minutes at 25°C, then ramp again to 150°C at 10°C/min.

    • Causality: The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample. A heating rate of 10°C/min is standard and offers a good balance between resolution and sensitivity. The initial heating run reveals the properties of the "as-received" material, while the second heating run, after a controlled cooling cycle, shows the intrinsic thermal properties of the material, free from thermal history.[16]

  • Data Acquisition and Analysis:

    • Action: Initiate the run and collect the data, plotting heat flow (in W/g) against temperature (in °C).

    • Action: Analyze the thermogram from the second heating cycle using the instrument's analysis software.

      • Melting Point (Tm): Identify the peak temperature of any sharp endothermic event (heat absorption).[9]

      • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak. This value is proportional to the material's crystallinity.

      • Glass Transition (Tg): Look for a step-like change in the baseline, which indicates a change in heat capacity.[6][9]

      • Crystallization (Tc): Identify any exothermic peaks (heat release) during the cooling cycle.[9]

Hypothetical Data & Comparative Interpretation

While actual experimental data for the novel m-Anisidine 4-((5-p-tolylpentyl)oxy)- is not publicly available, we can construct a hypothetical dataset based on the known properties of similar molecules, such as other anisidine derivatives and Schiff-base liquid crystals, to illustrate the expected results and their interpretation.[20] We will compare this to the known thermal properties of a simpler, related compound, p-Anisidine.

Comparative Thermal Properties Diagram

Comparison cluster_dsc DSC Analysis cluster_results Thermogram Outputs cluster_compounds Compounds Under Study DSC Differential Scanning Calorimetry (DSC) Results Results DSC->Results Target m-Anisidine 4-((5-p-tolylpentyl)oxy)- (Complex Structure) Target->Results:f1 Reference p-Anisidine (Simple Structure) Reference->Results:f2

Caption: Comparison of hypothetical DSC data for the target compound vs. a reference.

Interpretation of Hypothetical Results:

  • Melting Point (Tm): The hypothetical melting point of m-Anisidine 4-((5-p-tolylpentyl)oxy)- is around 72°C. This is higher than that of p-Anisidine (59.4°C), which is expected.[21] The larger molecular size and potentially stronger intermolecular interactions due to the long tolylpentyl chain would require more energy to break the crystal lattice.

  • Enthalpy of Fusion (ΔHfus): The hypothetical enthalpy is significantly lower (~85 J/g) than that of p-Anisidine (146.8 J/g).[21] This suggests that the larger, more complex molecule may pack less efficiently in its crystal structure, resulting in a lower degree of crystallinity compared to the smaller, more regular p-Anisidine.

  • Liquid Crystalline Phases: For a molecule with this structure, it would be crucial to complement the DSC analysis with Polarized Optical Microscopy (POM).[3][20][22] This would help to confirm if any of the observed thermal transitions correspond to a shift from a crystalline solid to a liquid crystal phase (e.g., smectic or nematic) before becoming a true isotropic liquid.[3][4][20] The DSC thermogram for such a transition might show multiple, smaller endothermic peaks.[4][20]

This comprehensive approach, grounding DSC analysis in a comparative context and adhering to a rigorous, well-justified experimental protocol, provides the robust data required by researchers to confidently advance the development of new chemical entities.

References

  • Vertex AI Search. (2025, August 18). Differential Scanning Calorimeter vs. Other Thermal Analysis Methods.
  • Qualitest. (2024, December 18). DTA, TGA, and DSC Analysis - Differences You Need to Know. WorldofTest.com.
  • Labcompare.com. (2023, April 21). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis.
  • Eurasian Chemical Communications. (2023, March 15). Synthesis, characterization, and studying of (thermal, spectral and physical)
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Al-Amiery, A. A. (2020, December 4). Synthesis and study dielectric properties of a new Schiff-base liquid crystal. AIP Conference Proceedings.
  • Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.
  • Nafee, S. S., Hagar, M., Ahmed, H. A., El-Shishtawy, R. M., & Raffah, B. M. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 24(17), 3032.
  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?
  • Byrne, L. E., & Sharma, D. D. (2023, September 9). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique.
  • ResearchGate. The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11.
  • Wikipedia. Differential scanning calorimetry.
  • Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Al-Ghamdi, A. A., & Al-Noman, B. Y. (2020).
  • SIC – A National Facility of IIT Indore. Differential Scanning Calorimetry (DSC).
  • Rev. Adv. Mater. Sci. (2016). Various techniques have been used to characterize liquid crystals.
  • Afe, T. O., & Gbadamosi, O. A. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55331.
  • Veeprho. (2020, August 11).
  • Qualitest FZE. (2025, May 7).
  • Hitachi High-Tech Analytical Science. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Scribd. Experiment No.5 DSC Analysis.
  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • NETZSCH Analyzing & Testing.
  • Chaires, J. B. (2016). Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics.
  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study.
  • PubChemLite. M-anisidine, 4-((5-p-tolylpentyl)oxy)-.
  • Sobekbio. m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)-.
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Science Journal of Chemistry, 3(5), 73.
  • Chen, K. T. (1914). The synthesis of meta-anisidine.
  • PrepChem.com.
  • Wikipedia. m-Anisidine.
  • PubChem. P-Anisidine.
  • Centers for Disease Control and Prevention. (2016, February 26). NMAM METHOD 2514.
  • Occupational Safety and Health Administration. (2024, March 29). ANISIDINE (O-, P- ISOMERS).

Sources

Elemental Analysis Validation Guide: m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Compound: m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (CAS: 15382-81-7)

Executive Summary: The Role of EA in Validating Complex Ethers

In the synthesis of complex organic intermediates like m-Anisidine, 4-((5-p-tolylpentyl)oxy)- , structural verification is often limited to NMR and Mass Spectrometry. However, these spectroscopic methods fail to quantify bulk purity, trapped solvents, or inorganic contaminants.

This guide details the validation of this specific compound (


) using Elemental Analysis (EA)  via Combustion (CHN). We compare this "Gold Standard" method against High-Resolution Mass Spectrometry (HRMS) and NMR integration, demonstrating why EA remains the critical gatekeeper for high-purity applications in drug discovery and materials science.
Compound Profile
  • Chemical Name: 3-methoxy-4-[5-(4-methylphenyl)pentoxy]aniline[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 299.41 g/mol

  • Key Structural Features: Aniline core, electron-donating methoxy group, and a lipophilic p-tolylpentyl ether chain.

Theoretical Framework & Acceptance Criteria

Before initiating experimental protocols, theoretical values must be established. For m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, the presence of the long alkyl chain (pentyl) and the tolyl group significantly shifts the carbon-to-nitrogen ratio compared to the parent m-anisidine.

Theoretical Composition ( )
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1912.011228.2176.22%
Hydrogen (H) 251.00825.208.42%
Nitrogen (N) 114.00714.014.68%
Oxygen (O) 215.99932.0010.68%
TOTAL 299.41 100.00%
The "Golden Rule" of Validation

According to standard publication guidelines (e.g., J. Org. Chem., J. Med. Chem.), the experimentally found values for Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical values.[3]



Expert Insight: For this specific molecule, the high Carbon content (76.22%) makes the ±0.4% tolerance tighter in relative terms than for a low-carbon molecule. A deviation of 0.5% in Carbon often indicates trapped non-polar solvents (like Hexane used in chromatography) or moisture.

Comparative Analysis: CHN Combustion vs. Alternatives

Why perform destructive Combustion Analysis when non-destructive methods exist? The table below objectively compares EA against HRMS and NMR for this specific compound.

FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS)

H NMR Integration
Primary Metric Weight % of Elements (Bulk Purity)Exact Mass (

) (Molecular Identity)
Proton Ratios (Structural Purity)
Sensitivity to Solvents High (Detects trapped

, DCM)
Low (Solvents often invisible or removed)Medium (Visible if not overlapping)
Sensitivity to Inorganics High (Inorganics do not combust

low %C)
None (Inorganics don't fly)None (Inorganics are NMR silent)
Precision

(Absolute)

ppm (Mass error)

(Integration error)
Validation Status Required for >95% purity claimsConfirms Identity, not PurityConfirms Structure, estimates Purity

Verdict: HRMS confirms you made the molecule. EA confirms you cleaned it. For m-Anisidine, 4-((5-p-tolylpentyl)oxy)-, which is an oil/low-melting solid prone to trapping solvents in its alkyl chain, EA is non-negotiable .

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "Check Steps" that flag errors before the sample is destroyed.

Step 1: Sample Preparation & Drying (Critical)

The lipophilic pentyl chain acts as a "solvent sponge."

  • Purification: Ensure the sample is isolated via column chromatography (e.g., Silica gel, Hexane/EtOAc).

  • Vacuum Drying: Dry the sample at 40°C under high vacuum (<1 mbar) for at least 12 hours.

    • Why? To remove trace Hexane. Hexane (

      
      , %C=83.6%) has a higher Carbon content than the target (76.2%). Trapped hexane will cause a positive Carbon deviation .
      
  • Homogenization: If the sample is a solid, crush it into a fine powder to ensure uniform combustion.

Step 2: Microbalance Weighing
  • Calibrate the microbalance using a standard reference weight (e.g., 100 mg Class E2).

  • Weigh 1.5 – 2.5 mg of the sample into a tin capsule.

  • Fold the capsule tightly to exclude atmospheric nitrogen (air).

    • Self-Validation Check: If the weight drifts >0.005 mg during weighing, the sample is likely hygroscopic. Stop and re-dry.

Step 3: Combustion (CHN Analyzer)
  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 950–1000°C (Flash combustion).

  • Reduction Temp: 650°C (Copper).

  • Standard: Acetanilide (

    
    ) is the preferred standard as its %C (71.09%) and %N (10.36%) are reasonably close to the target.
    

Data Analysis & Interpretation

Scenario A: The "Perfect" Pass
ElementTheoreticalFoundDeviationResult
C 76.22%76.15%-0.07%PASS
H 8.42%8.45%+0.03%PASS
N 4.68%4.66%-0.02%PASS
Scenario B: The "Solvent Trap" Failure (Common)
  • Found: C: 76.90% (+0.68%), H: 8.60% (+0.18%).

  • Diagnosis: The positive deviation in Carbon suggests contamination with a solvent rich in Carbon (e.g., Hexane or Toluene).

  • Action: Return to Step 1 (Vacuum Drying).

Scenario C: The "Moisture" Failure
  • Found: C: 74.50% (-1.72%), H: 8.50% (+0.08%).

  • Diagnosis: Low Carbon indicates "dead weight" in the sample that doesn't combust into

    
    . If Hydrogen is normal or slightly high, it is likely Water (
    
    
    
    ).
  • Action: Lyophilize or dry over

    
    .
    

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating m-Anisidine, 4-((5-p-tolylpentyl)oxy)-.

EA_Validation Start Crude Product (m-Anisidine deriv.) Purify Purification (Column Chrom.) Start->Purify Dry High Vac Drying (40°C, 12h) Purify->Dry Weigh Weighing (1.5-2.5 mg) Dry->Weigh Combust Combustion Analysis (CHN) Weigh->Combust Check Data Check (|Theo - Exp| < 0.4%) Combust->Check Pass VALIDATED High Purity Check->Pass Yes Fail_C_High FAIL: High %C (Trapped Solvent) Check->Fail_C_High No (> +0.4%) Fail_C_Low FAIL: Low %C (Water/Inorganics) Check->Fail_C_Low No (< -0.4%) Fail_C_High->Dry Re-Dry Fail_C_Low->Purify Re-Purify

Figure 1: Decision tree for Elemental Analysis validation, highlighting corrective actions for common failures.

References

  • National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PubChem. m-Anisidine, 4-((5-p-tolylpentyl)oxy)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures: m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

[1]

Executive Summary: Immediate Action Protocol

Compound Identity: m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (Lipophilic Aromatic Amine) Primary Hazard: High acute toxicity (blood/enzyme inhibition), potential carcinogenicity, and rapid transdermal absorption due to the lipophilic 5-p-tolylpentyl chain. Disposal Method: High-Temperature Incineration only. Critical Prohibition: NEVER dispose of down the drain or in general trash. NEVER mix with oxidizing agents (e.g., nitric acid, peroxides) or strong acids.

Hazard Characterization & Causality

To properly dispose of this compound, one must understand the causality of its toxicity. This is not a standard organic solid; it is a "Trojan Horse" molecule.

  • The Core (m-Anisidine): The anisidine moiety is a potent methemoglobinemia inducer. It oxidizes hemoglobin, preventing oxygen transport in the blood.

  • The Tail (5-p-tolylpentyl): This long, greasy hydrocarbon chain drastically increases the molecule's lipophilicity (LogP).

    • Operational Impact: Unlike simple salts, this compound will rapidly cross the lipid bilayer of skin and gloves. Standard nitrile gloves may offer reduced breakthrough times. It also means the substance is insoluble in water , rendering aqueous decontamination ineffective.

Safety Data Summary
ParameterClassificationOperational Implication
Toxicity Acute Tox.[1][2][3][4][5][6] Cat 3 (Oral/Dermal)Handle inside a fume hood; double-glove.
Target Organ Blood (Methemoglobinemia)Monitor for cyanosis (blue lips/fingernails) if exposed.
Environmental Aquatic Acute 1Zero-discharge policy; all rinsates must be collected.
Reactivity Incompatible with OxidizersFire/Explosion risk if mixed with peroxides or nitrates.
Waste Segregation & Packaging

Proper segregation is the primary defense against reaction in the waste stream. The amine group is basic and nucleophilic; the ether tail is fuel.

Segregation Logic Diagram

The following decision tree illustrates the mandatory segregation workflow to prevent incompatible mixing.

WasteSegregationStartWaste Generation:m-Anisidine DerivativeStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / Mother LiquorStateCheck->LiquidSolidPackPack in Wide-MouthHDPE JarSolid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(EtOAc, Hexane)SolventCheck->NonHalogenatedLiquidPackHStream A:Halogenated ToxicHalogenated->LiquidPackHLiquidPackNHStream B:Organic ToxicNonHalogenated->LiquidPackNHLabelLabel: 'Toxic Aromatic Amine'DO NOT COMPACTSolidPack->LabelLiquidPackH->LabelLiquidPackNH->Label

Figure 1: Segregation logic to prevent cross-contamination and ensure incinerator compatibility.

Packaging Protocol
  • Primary Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids: Use an amber glass bottle or HDPE carboy. Ensure the cap has a chemically resistant liner (Teflon/PTFE).

  • Labeling:

    • Must read: "HAZARDOUS WASTE - TOXIC AROMATIC AMINE."

    • List constituents explicitly: "m-Anisidine, 4-((5-p-tolylpentyl)oxy)- in [Solvent Name]."

    • Add Hazard Codes: Toxic, Carcinogen.

  • Secondary Containment:

    • Place the primary container inside a clear, sealable plastic bag or a secondary tub during transport to the central accumulation area.

Disposal Pathways & Regulatory Compliance

This substance does not likely have a specific named RCRA waste code (e.g., P-list or U-list) due to its derivative nature, but it must be managed under the "Characteristic of Toxicity" or as a "Process Waste" containing toxic constituents.

Recommended Waste Codes (US RCRA Context)
  • D001: If in a flammable solvent (Flash point < 60°C).[7]

  • Generic Classification: If no specific code applies, manage as Non-Regulated Hazardous Waste (Toxic) for incineration.

  • Best Practice: Many facilities classify anisidine derivatives under U011 (o-Anisidine) or U012 (p-Anisidine) via the "mixture rule" or internal safety policy to ensure the highest level of treatment.

Final Fate: Incineration
  • Requirement: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .

  • Why? Biological treatment (wastewater plants) often fails to degrade the aromatic ring, leading to the release of toxic metabolites into the watershed. Incineration ensures complete mineralization of the aromatic ring and the lipophilic tail.

Spill Response & Decontamination

Because this molecule is lipophilic, water alone will not clean a spill; it will merely spread the grease.

Spill Cleanup Workflow
  • Evacuate & PPE: Clear the area. Don Silver Shield/4H (Laminate) gloves or double-layer Nitrile (change immediately upon splash). Wear a Tyvek suit and full-face respirator if powder is aerosolized.

  • Containment: Ring the spill with absorbent socks.

  • Solubilization (The Critical Step):

    • Soak a pad in Acetone or Ethanol .

    • Gently wipe the spill area to dissolve the lipophilic residue.

    • Note: Do not flood the area; use damp pads.

  • Removal: Place solvent-soaked pads into the solid hazardous waste container.

  • Final Wash: Scrub the area with a surfactant solution (soapy water) to remove final traces.

Decontamination Verification (The "Swipe Test")

To validate the surface is safe:

  • Wipe the cleaned surface with a filter paper wetted with ethanol.

  • Under a UV lamp (if the compound fluoresces, which many anisidines do), check for residue.

  • Alternatively, use a colorimetric amine test swab (e.g., Ehrlich’s reagent swab) if available.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for m-Anisidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Chemical Database: Anisidine (o-, p- isomers). Retrieved from [Link]

Personal protective equipment for handling m-Anisidine, 4-((5-p-tolylpentyl)oxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Hazard

You are handling m-Anisidine, 4-((5-p-tolylpentyl)oxy)- (CAS: implied derivative of 536-90-3). This is not a standard reagent; it is a specialized, high-molecular-weight intermediate likely used in liquid crystal or advanced pharmaceutical synthesis.

The Danger: Do not be fooled by its likely low vapor pressure. This molecule combines the acute toxicity of m-anisidine (a potent methemoglobin former) with a highly lipophilic tail (XLogP ~4.8).

  • The Core: The anisidine moiety attacks the blood (hemoglobin

    
     methemoglobin), causing cellular hypoxia.
    
  • The Tail: The (5-p-tolylpentyl)oxy chain acts as a carrier, significantly enhancing dermal absorption and retention in adipose tissue. It turns the skin into a reservoir, potentially delaying systemic onset of toxicity.

Immediate Action: Treat this substance as a Category 1 Dermal Toxin . Standard nitrile gloves are insufficient for prolonged contact.[1]

Part 1: Hazard Architecture & Risk Assessment

To handle this safely, you must understand the mechanism of exposure.

Toxicological Pathway

The following diagram illustrates why standard safety protocols fail with this specific compound.

ToxicityPath Compound Compound: m-Anisidine, 4-((5-p-tolylpentyl)oxy)- Lipophilicity Lipophilic Tail (XLogP ~4.8) Compound->Lipophilicity Driven by Skin Dermal Barrier (Stratum Corneum) Lipophilicity->Skin Rapid Penetration (Depot Effect) Blood Systemic Circulation Skin->Blood Slow Release MetHb Effect: Methemoglobinemia (Hypoxia) Blood->MetHb N-Hydroxylation (Liver)

Figure 1: The lipophilic tail facilitates rapid skin entry, potentially creating a "depot" effect where the toxin is released slowly into the blood, causing delayed methemoglobinemia.[2][3]

Quantitative Hazard Data (Extrapolated)

Data derived from m-Anisidine (CAS 536-90-3) and SAR analysis of lipophilic amines.

ParameterValue / ClassificationOperational Implication
Acute Tox (Dermal) Category 1 (Fatal) Zero skin contact tolerance. Double-gloving is mandatory.
Acute Tox (Inhalation) Category 2 (Fatal)Handle only in a certified fume hood. Dust/Aerosol control is critical.
Target Organ Blood (Methemoglobin)Cyanosis (blue lips/nails) is the first warning sign.
Partition Coeff. (LogP) ~4.8 (Predicted)Highly soluble in fats/oils; difficult to wash off with water alone.
Carcinogenicity Category 1B/2 (Suspected)Treat as a potential genotoxic carcinogen.

Part 2: PPE Matrix (The Barrier System)

Standard laboratory PPE is inadequate. You must construct a "breakthrough-resistant" barrier system.

Hand Protection (Critical Failure Point)

Scientific Rationale: Aromatic amines permeate nitrile rubber rapidly (often <10 minutes). The lipophilic tail of this specific molecule may accelerate permeation through lipophilic glove materials.

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield® / Ansell Barrier®).

    • Why: These are chemically resistant to almost all aromatics and amines.

    • Drawback: Poor dexterity.

  • Secondary Layer (Outer): Disposable Nitrile (min. 5 mil).

    • Why: Provides mechanical protection for the inner glove and dexterity for grip.

    • Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 4 hours.

Respiratory Protection
  • Solid State: N100/P3 particulate respirator (if weighing outside a hood—not recommended) or Powered Air Purifying Respirator (PAPR) for large scale.

  • Solution State: ABEK1 filter (Organic Vapors + Amines).

  • Best Practice: All work must occur inside a Class II Chemical Fume Hood.

Body Protection
  • Suit: Tyvek® (particulate barrier) is minimum. Tychem® C or F (coated, chemical resistant) is required if handling liquids/solutions >100mL.

  • Gap Control: Tape cuffs (sleeves to gloves) to prevent wrist exposure.

Part 3: Operational Workflow

This protocol minimizes the probability of aerosolization and surface contamination.

Step-by-Step Protocol

1. Preparation & Weighing

  • Static Control: Use an antistatic gun on the solid before weighing. Lipophilic solids often carry high static charges, causing "jumping" and aerosolization.

  • The "Coffin" Method:

    • Tare a vial with a cap inside the balance.

    • Add solid.[2]

    • Cap the vial inside the balance before removing it.

    • Never transport an open vessel of this compound across the lab.

2. Solubilization (Highest Risk)

  • Dissolving this compound creates a mobile, penetrating liquid.

  • Solvent Choice: Avoid DMSO or DMF if possible; these solvents are "skin vehicles" and will drag the toxin through the skin even faster than it moves on its own. Use Toluene or DCM with extreme caution.

3. Reaction Monitoring

  • Do not use open TLC chambers. Use screw-cap vials for TLC spotting samples.

  • Dispose of TLC capillaries immediately into a dedicated solid waste container (do not leave them on the bench).

4. Decontamination (The "Quench")

  • Principle: Convert the lipophilic amine (toxic, skin-absorbable) into a hydrophilic ammonium salt (less volatile, water-soluble).

  • Solution: 10% Hydrochloric Acid (HCl) or Sulfuric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Procedure: Wipe down all surfaces with an acid-soaked paper towel before cleaning with soap/water.

Operational Logic Diagram

Operations Start Start: Weighing Static Static Neutralization (Prevent Aerosol) Start->Static Solvent Solubilization (AVOID DMSO/DMF) Static->Solvent React Reaction / Handling Solvent->React Spill Spill/Splash? React->Spill Quench Acid Quench (pH < 3) Convert to Salt Spill->Quench YES: Immediate Waste Hazardous Waste (Segregated) Spill->Waste NO: Routine Disposal Quench->Waste

Figure 2: Operational workflow emphasizing the avoidance of carrier solvents (DMSO) and the necessity of acid quenching.

Part 4: Emergency & Disposal

Accidental Exposure Response
  • Skin Contact:

    • Do NOT use alcohol/solvent to wash skin. This increases absorption.

    • Step 1: Drench with water (15 mins).[4][5]

    • Step 2: Wash with polyethylene glycol (PEG 400) or mild soap. PEG is superior for lipophilic toxins.

    • Step 3: Seek medical attention.[2][3][4][5][6][7] Demand a methemoglobin check.[6]

  • Spill Cleanup:

    • Cover with weak acid (dilute HCl) to protonate the amine.

    • Absorb with vermiculite.

    • Double-bag in thick polyethylene.

Disposal Strategy
  • Segregation: Do not mix with oxidizers (fire risk).

  • Labeling: Clearly label waste as "TOXIC: AROMATIC AMINE - DERMAL HAZARD."

  • Pre-treatment: If allowed by local EH&S, acidify liquid waste to pH < 3 to lock the amine in its salt form.

References

  • PubChem. (n.d.). m-Anisidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIOSH. (2014). Pocket Guide to Chemical Hazards: o-Anisidine (Used as surrogate for m-isomer data). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Loba Chemie. (2016).[2] Safety Data Sheet: m-Anisidine for Synthesis. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information: m-Anisidine.[6][7][8][9] European Chemicals Agency. Retrieved from [Link]

Sources

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